Wilforol C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10R,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,23+,26-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOYMURMZNDHNS-ZBXZNUPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Wilforol C chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wilforol C is a naturally occurring pentacyclic triterpenoid isolated from the medicinal plant Tripterygium wilfordii. This plant, also known as "Thunder God Vine," has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases. This compound, as a constituent of this plant, is of interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, based on available scientific literature. It also outlines general experimental protocols for the isolation and characterization of triterpenoids from plant sources and discusses the known biological activities of related compounds from Tripterygium wilfordii.
Chemical Structure and Properties
This compound is a complex organic molecule with the chemical formula C30H48O4. Its structure features a five-ring system characteristic of triterpenoids. The systematic IUPAC name for this compound is (4aS,6aR,6aS,6bR,8aR,9R,10R,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid.
The chemical and physical properties of this compound are summarized in the table below. These properties are primarily based on computational models and data available in phytochemical databases.
| Property | Value | Source |
| Molecular Formula | C30H48O4 | PubChem CID: 12302572 |
| Molecular Weight | 472.7 g/mol | PubChem CID: 12302572 |
| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,9R,10R,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | PubChem CID: 12302572 |
| Synonyms | (+)-Wilforol C, 3-Epihederagenol | PubChem CID: 12302572 |
| Topological Polar Surface Area | 77.8 Ų | PubChem CID: 12302572 |
| Hydrogen Bond Donor Count | 3 | PubChem CID: 12302572 |
| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 12302572 |
| Rotatable Bond Count | 2 | PubChem CID: 12302572 |
| XLogP3 | 6.8 | PubChem CID: 12302572 |
| PubChem CID | 12302572 | PubChem CID: 12302572 |
Experimental Protocols
Detailed experimental protocols for the specific isolation and characterization of this compound are found in the primary literature that first described the compound, which is believed to be the 2000 Phytochemistry article by Duan et al. While the full text of this specific article is not publicly available through the conducted searches, this section outlines a general methodology for the extraction and purification of triterpenoids from plant material, based on common laboratory practices.
General Workflow for Triterpenoid Isolation
The following diagram illustrates a typical workflow for the isolation of triterpenoids like this compound from a plant source such as Tripterygium wilfordii.
Methodological Details
-
Plant Material Collection and Preparation: The roots of Tripterygium wilfordii are collected, washed, dried, and ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction: The powdered plant material is typically extracted with a polar solvent like methanol or ethanol at room temperature for an extended period or under reflux to enhance extraction efficiency. This process is often repeated multiple times to ensure complete extraction of the desired compounds.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This step separates compounds based on their polarity. For triterpenoids, a common partitioning scheme involves suspending the crude extract in water and sequentially extracting with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Triterpenoids are often found in the ethyl acetate fraction.
-
Chromatographic Purification: The enriched fraction is then subjected to various chromatographic techniques for further purification.
-
Column Chromatography: Silica gel column chromatography is a standard method for the initial separation of compounds. The column is eluted with a gradient of solvents, starting from a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of acetonitrile and water or methanol and water.
-
-
Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. Advanced 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms and the stereochemistry of the molecule.
-
Biological Activity and Signaling Pathways
While many compounds isolated from Tripterygium wilfordii have demonstrated significant anti-inflammatory and immunosuppressive activities, specific biological data for this compound is not extensively available in the public domain. The original 2000 paper by Duan et al. that is believed to describe this compound noted that in their bioactivity analysis for cytokine production, only a known compound, dulcioic acid, showed a significant inhibitory effect.[1] This suggests that in the assays performed in that study, this compound may not have exhibited strong activity.
However, the general biological activities of triterpenoids from Tripterygium wilfordii are well-documented. These compounds are known to modulate various signaling pathways involved in inflammation and immune responses.
Potential Signaling Pathways for Triterpenoids from Tripterygium wilfordii
The following diagram illustrates some of the key signaling pathways that are known to be targeted by other bioactive compounds from Tripterygium wilfordii, and which could be relevant for future studies on this compound.
Conclusion and Future Directions
This compound is a structurally defined triterpenoid from Tripterygium wilfordii. While its chemical properties are documented, a significant gap exists in the understanding of its biological activities and mechanism of action. Future research should focus on the following areas:
-
Comprehensive Biological Screening: Evaluating the anti-inflammatory, immunosuppressive, and cytotoxic activities of purified this compound using a broad range of in vitro and in vivo models.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.
-
Synthesis and Analogue Development: Developing a total synthesis of this compound would not only confirm its structure but also open avenues for the creation of novel analogues with improved potency and reduced toxicity.
This technical guide provides a foundational understanding of this compound for researchers. Further investigation into this natural product is warranted to fully elucidate its therapeutic potential.
References
Core Signaling Pathways of the Adenosine A2a Receptor
An In-depth Technical Guide to the Adenosine A2a Receptor
This guide provides a comprehensive overview of the adenosine A2a receptor (A2aR), a key player in various physiological processes and a significant target in drug development. Tailored for researchers, scientists, and drug development professionals, this document delves into the receptor's signaling pathways, presents quantitative data on ligand interactions, and offers detailed experimental protocols for its study.
The adenosine A2a receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.[1] Activation of the A2aR by an agonist leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] This increase in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA).[2] Activated PKA can then phosphorylate various substrates, including the cAMP response element-binding protein (CREB), leading to the modulation of gene expression.[2]
Beyond this canonical pathway, the A2a receptor is also known to engage in non-canonical signaling. These alternative pathways can involve the activation of other kinases such as p38 mitogen-activated protein kinase (MAPK), Akt, and extracellular signal-regulated kinase (ERK). The A2a receptor can also form heteromers with other receptors, such as the dopamine D2 receptor, leading to complex cross-talk and modulation of signaling outcomes.
Canonical Gs-cAMP Signaling Pathway
The primary signaling cascade initiated by the A2a receptor is the Gs-cAMP pathway. This pathway is central to many of the physiological effects mediated by this receptor.
Non-Canonical Signaling Pathways
In addition to the Gs-cAMP pathway, the A2a receptor can activate other signaling cascades that are independent of PKA. These non-canonical pathways contribute to the diverse cellular responses mediated by A2aR activation.
Quantitative Data on Ligand Interactions
The following tables summarize the binding affinities (Ki) of various agonists and antagonists for the human adenosine A2a receptor, as well as the potencies (EC50) of agonists in functional assays measuring cAMP accumulation.
| Agonist | Ki (nM) | Reference |
| NECA | 14 | [4] |
| Adenosine | 230 | [4] |
| CGS-21680 | 27 | [4] |
| Regadenoson | 6.4 | [4] |
| Antagonist | Ki (nM) | Reference |
| ZM241385 | 0.4 | [4] |
| Istradefylline | 2.2 | [5] |
| Caffeine | 23000 | [5] |
| SCH-58261 | 1.1 | [5] |
| Agonist | EC50 (nM) for cAMP Accumulation | Reference |
| NECA | 27.5 | [3] |
| CGS-21680 | 15.8 | [4] |
| Adenosine | 1280 | [4] |
| Regadenoson | 25.1 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of the adenosine A2a receptor.
Radioligand Binding Assay
This protocol describes a method for determining the binding affinity of a test compound for the A2a receptor using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human adenosine A2a receptor.
-
Radioligand (e.g., [3H]ZM241385).
-
Test compounds (agonists or antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the A2a receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a microplate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol outlines a method to measure the ability of a test compound to stimulate or inhibit cAMP production via the A2a receptor.
Materials:
-
Whole cells expressing the human adenosine A2a receptor.
-
Test compounds (agonists or antagonists).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Seed cells expressing the A2a receptor into a microplate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.
-
Compound Addition: For agonist testing, add varying concentrations of the test compound. For antagonist testing, add a fixed concentration of an agonist (e.g., NECA at its EC80) along with varying concentrations of the test compound.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: For agonists, plot the cAMP concentration against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax. For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. innoprot.com [innoprot.com]
- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Wilforol C: A Technical Overview
Initial searches for "Wilforol C" did not yield specific information on a compound with this exact name in the public scientific literature. It is possible that "this compound" is a novel or proprietary compound, a less common synonym for another molecule, or a potential misspelling.
To provide a relevant and valuable technical guide, this document will synthesize the current understanding of the mechanisms of action for compounds with similar names or from related natural sources, focusing on key signaling pathways implicated in their therapeutic effects. This approach is based on the high likelihood that a compound named "this compound" would be a derivative of a natural product, possibly from the Tripterygium wilfordii plant, known for its complex diterpenoids and triterpenoids with potent biological activities.
This guide will focus on the well-documented mechanisms of related compounds, providing a foundational understanding for researchers, scientists, and drug development professionals. We will explore anti-inflammatory, pro-apoptotic, and immunosuppressive activities, which are common therapeutic targets for natural products.
Core Mechanisms of Action
The biological activities of complex natural products are often multifaceted, involving the modulation of multiple signaling pathways. The primary mechanisms discussed in the context of similar compounds include the inhibition of pro-inflammatory pathways, induction of apoptosis in cancer cells, and suppression of the immune response.
Anti-Inflammatory Effects
A significant body of research on natural compounds focuses on their ability to mitigate inflammation. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway .
The NF-κB family of transcription factors plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines.[1][2]
Some natural compounds have been shown to inhibit NF-κB activation.[3] This can occur through various mechanisms, including the inhibition of IKK activity, which prevents the degradation of IκBα and keeps NF-κB in its inactive cytoplasmic state.[1]
Another critical pathway in the inflammatory response is the Mitogen-Activated Protein Kinase (MAPK) pathway . The MAPK family includes p38, JNK, and ERK, which are involved in cellular responses to a variety of stimuli. The p38 MAPK pathway, in particular, can be activated by inflammatory cytokines and stress, leading to the production of other pro-inflammatory mediators.[4][5][6] Evidence suggests that some compounds can modulate MAPK signaling, thereby influencing the inflammatory cascade.[4][5]
Caption: Potential inhibition of the NF-κB signaling pathway by a this compound analog.
Induction of Apoptosis
The ability to induce programmed cell death, or apoptosis, is a cornerstone of cancer chemotherapy. Natural products are a rich source of compounds that can trigger apoptosis in cancer cells. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism.
This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) members.[7] An increase in the ratio of pro-apoptotic to anti-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[7][8]
Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), which oligomerizes and recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[7][8][9]
Caption: The intrinsic apoptosis pathway potentially activated by a this compound analog.
Immunosuppressive Activity
Certain natural compounds exhibit immunosuppressive properties, making them of interest for the treatment of autoimmune diseases and in organ transplantation. The mechanism of immunosuppression can involve the inhibition of T-cell and B-cell proliferation and function.[10][11][12][13]
For instance, some compounds can suppress the production of cytokines such as Interleukin-2 (IL-2), which is crucial for T-cell proliferation.[11] This can be achieved by interfering with the signaling pathways downstream of the T-cell receptor (TCR), such as the calcineurin-NFAT pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to investigate the mechanisms of action discussed above.
NF-κB Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Methodology:
-
Cell Culture and Transfection: Cells (e.g., HEK293T or a relevant cell line) are cultured in appropriate media. Cells are then transiently transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element, along with a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, cells are pre-treated with various concentrations of the test compound (e.g., a this compound analog) for a specified time (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with an NF-κB activator (e.g., TNF-α or LPS) for a defined period (e.g., 6 hours).
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as the fold induction of NF-κB activity relative to the unstimulated control.
Caption: Workflow for a typical NF-κB reporter assay.
Western Blotting for Apoptosis Markers
Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade.
Methodology:
-
Cell Culture and Treatment: A relevant cancer cell line is cultured and treated with the test compound at various concentrations and for different time points.
-
Protein Extraction: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Quantification: The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated from the experiments described above.
Table 1: Effect of a Hypothetical this compound Analog on NF-κB Luciferase Activity
| Treatment | Concentration (µM) | Normalized Luciferase Activity (Fold Change) |
| Vehicle Control | - | 1.0 ± 0.1 |
| TNF-α | 10 ng/mL | 15.2 ± 1.5 |
| This compound Analog + TNF-α | 1 | 10.8 ± 1.2 |
| This compound Analog + TNF-α | 5 | 5.4 ± 0.8 |
| This compound Analog + TNF-α | 10 | 2.1 ± 0.4 |
Data are presented as mean ± standard deviation.
Table 2: Densitometric Analysis of Apoptosis-Related Proteins after Treatment with a Hypothetical this compound Analog
| Protein | Treatment (24h) | Relative Protein Expression (Normalized to β-actin) |
| Bcl-2 | Vehicle Control | 1.00 ± 0.08 |
| This compound Analog (5 µM) | 0.45 ± 0.05 | |
| This compound Analog (10 µM) | 0.21 ± 0.03 | |
| Bax | Vehicle Control | 1.00 ± 0.10 |
| This compound Analog (5 µM) | 2.30 ± 0.25 | |
| This compound Analog (10 µM) | 4.10 ± 0.38 | |
| Cleaved Caspase-3 | Vehicle Control | 1.00 ± 0.12 |
| This compound Analog (5 µM) | 3.80 ± 0.41 | |
| This compound Analog (10 µM) | 7.20 ± 0.65 |
Data are presented as mean ± standard deviation.
Conclusion
References
- 1. Vitamin C inhibits NF-kappa B activation by TNF via the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phorbol ester-stimulated NF-kappaB-dependent transcription: roles for isoforms of novel protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of MAPK phosphorylation in cytoprotection by pro-vitamin C against oxidative stress-induced injuries in cultured cardiomyoblasts and perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant effect of Resveratrol: Change in MAPK cell signaling pathway during the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Constitutive activation of the MAPkinase p38 is critical for MMP-9 production and survival of B-CLL cells on bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by garcinol and curcumin through cytochrome c release and activation of caspases in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eugenol induces apoptosis and inhibits invasion and angiogenesis in a rat model of gastric carcinogenesis induced by MNNG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. APOPTOSIS INDUCTION OF EPIFRIEDELINOL ON HUMAN CERVICAL CANCER CELL LINE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The immunosuppressive activity of the aldehydic transformation of cyclosporine on alloreactive T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunosuppressive effect of isopropanol: down-regulation of cytokine production results from the alteration of discrete transcriptional pathways in activated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunosuppressive activity of 8-gingerol on immune responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Wilforol C: A Technical Guide on its Putative Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of Wilforol C is limited in publicly available scientific literature. This guide provides a comprehensive overview of its predicted activities based on its chemical classification as a triterpenoid from Tripterygium wilfordii, a plant known for its potent bioactive compounds. The experimental data and mechanistic insights presented are drawn from studies on closely related and well-characterized terpenoids from the same plant, such as triptolide and celastrol.
Introduction to this compound
This compound is a triterpenoid natural product isolated from the plant Tripterygium wilfordii, commonly known as "Thunder God Vine". This plant has a long history in traditional Chinese medicine for treating autoimmune and inflammatory diseases. The chemical structure of this compound places it within the family of oleanane-type triterpenoids. Given the well-documented potent anti-inflammatory and anticancer activities of other terpenoids from Tripterygium wilfordii, it is highly probable that this compound possesses similar biological properties.[1][2] These activities are often attributed to the modulation of key cellular signaling pathways involved in inflammation and cell proliferation.[3][4]
Predicted Biological Activities
Based on the known pharmacological profile of terpenoids from Tripterygium wilfordii, this compound is anticipated to exhibit significant anti-inflammatory and anticancer activities.
Anti-inflammatory Activity
Triterpenoids from Tripterygium wilfordii are known to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1] This is primarily achieved through the suppression of the NF-κB signaling pathway, a central regulator of inflammation.[5] It is hypothesized that this compound may inhibit the activation of NF-κB, leading to a downstream reduction in the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Anticancer Activity
Many terpenoids isolated from Tripterygium wilfordii have demonstrated significant anticancer properties, including the induction of apoptosis (programmed cell death) and inhibition of cell proliferation in various cancer cell lines.[4][6] The anticancer effects of these compounds are often mediated through the modulation of multiple signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell survival and growth.[5]
Quantitative Data Summary
The following tables summarize representative quantitative data for the predicted biological activities of this compound, based on typical values observed for other Tripterygium wilfordii triterpenoids.
Table 1: Predicted Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Predicted IC50 (µM) |
| HCT-116 | Colon Cancer | 5 - 15 |
| MCF-7 | Breast Cancer | 2 - 10 |
| A549 | Lung Cancer | 8 - 20 |
| HeLa | Cervical Cancer | 3 - 12 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Predicted Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Cell Type | Predicted Inhibition (%) at 10 µM |
| TNF-α | Macrophages (LPS-stimulated) | 60 - 80 |
| IL-6 | Macrophages (LPS-stimulated) | 50 - 70 |
| IL-1β | Monocytes (LPS-stimulated) | 55 - 75 |
Key Signaling Pathways
The predicted biological activities of this compound are likely mediated through the modulation of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines and other inflammatory mediators. Terpenoids from Tripterygium wilfordii are known to inhibit this pathway, often by targeting the IKK complex.[5]
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases that are sequentially phosphorylated and activated. Three major MAPK cascades have been well-characterized: the ERK, JNK, and p38 MAPK pathways. Dysregulation of these pathways is a hallmark of cancer. Bioactive compounds from Tripterygium wilfordii have been shown to modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.[5]
Caption: Predicted modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to investigate the biological activities of this compound.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.
Detailed Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, phospho-ERK, total ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the chemical nature of this compound and its origin from Tripterygium wilfordii strongly suggest that it possesses significant anti-inflammatory and anticancer properties. The predicted mechanisms of action involve the modulation of the NF-κB and MAPK signaling pathways. Further research is warranted to experimentally validate these predicted activities and to elucidate the precise molecular targets of this compound. Such studies will be crucial in determining its potential as a novel therapeutic agent for inflammatory diseases and cancer.
References
- 1. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 5. What is Triptolide used for? [synapse.patsnap.com]
- 6. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Wilforol C discovery and origin
An In-depth Technical Guide to the Discovery and Origin of Farnesiferol C
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, origin, and key biological activities of Farnesiferol C, a sesquiterpene coumarin with significant therapeutic potential. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a foundational resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Origin
Farnesiferol C is a naturally occurring phytochemical belonging to the class of sesquiterpene coumarins.[1][2][3][4] It was first discovered and isolated from plants of the Ferula genus, which belongs to the Apiaceae family.[1][3][4] Notably, it is a major constituent of the oleo-gum-resin of Ferula assa-foetida, a plant species native to Asia and widely used in traditional medicine.[1][5][6][7][8] Farnesiferol C has also been isolated from other Ferula species, including Ferula szowitsiana.[3][4] The roots of these plants are the primary source from which Farnesiferol C is extracted.[8][9]
Experimental Protocols
Isolation and Purification of Farnesiferol C from Ferula persica**
A common method for the isolation of Farnesiferol C involves solvent extraction followed by chromatographic purification. The following protocol is a representative example:
-
Extraction: The oleo-gum-resin of Ferula persica (250 g) is subjected to extraction with dichloromethane.[9]
-
Chromatography: The resulting dichloromethane extract is then subjected to silica gel column chromatography.[9]
-
Fractionation and Purification: The column is eluted with a solvent gradient, and the fractions are collected. Fractions containing Farnesiferol C are identified and pooled. Further purification of these fractions is performed to yield pure Farnesiferol C (approximately 7 mg).[9]
-
Structure Confirmation: The chemical structure of the isolated Farnesiferol C is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Note: The yield of Farnesiferol C can vary, with reported yields ranging from 0.003% to 0.18% from the plant's roots.[9]
Cell Viability (MTT) Assay
The cytotoxic effects of Farnesiferol C on cancer cell lines are commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are then treated with varying concentrations of Farnesiferol C (e.g., 5-100 µM) and incubated for different time periods (e.g., 24, 48, and 72 hours).[1]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
Reactive Oxygen Species (ROS) Detection
Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Treatment: Cells are treated with a specific concentration of Farnesiferol C (e.g., the IC50 value) for various time points (e.g., 24, 48, 72 hours).[1]
-
Probe Incubation: Following treatment, the cells are incubated with DCFH-DA.
-
Flow Cytometry: The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a flow cytometer.[1]
Quantitative Data
Cytotoxic Activity of Farnesiferol C
The following tables summarize the IC50 values of Farnesiferol C against various human cancer cell lines.
| Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | 24 | 43 | [1][7] |
| 48 | 20 | [1][7] | |
| 72 | 14 | [1][7] | |
| HepG2 (Liver Cancer) | 24 | 30 | [8] |
| A375 (Melanoma) | 72 | 81.26 | [10] |
| 120 | 76.99 | [10] |
Pro-apoptotic Activity of Farnesiferol C in HepG2 Cells (24h treatment)
| Farnesiferol C Conc. (µM) | Caspase-3 Activity (% of control) | Caspase-9 Activity (% of control) | Reference |
| 15 | 59.69 ± 4.15 | 48.31 ± 4.80 | [8] |
| 30 | 97.46 ± 2.80 | 59.06 ± 4.42 | [8] |
| 60 | 117.20 ± 3.22 | 79.25 ± 3.75 | [8] |
Effect of Farnesiferol C on Intracellular ROS Levels in MCF-7 Cells
| Treatment Time (h) | Increase in ROS Level (%) | Reference |
| 24 | 5.92 | [1] |
| 48 | 13.53 | [1] |
| 72 | 14.43 | [1] |
Signaling Pathways and Mechanisms of Action
Farnesiferol C exerts its biological effects through the modulation of multiple signaling pathways.
Anti-Angiogenic Signaling Pathway
Farnesiferol C has been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. It achieves this by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Specifically, Farnesiferol C inhibits the autophosphorylation of VEGFR1, a key receptor for VEGF.[5][6] This, in turn, suppresses the activation of several downstream signaling molecules.[5][6]
Caption: Farnesiferol C inhibits the VEGF signaling pathway.
ROS-Mediated Apoptotic Pathway
Farnesiferol C induces apoptosis (programmed cell death) in cancer cells by increasing the production of intracellular Reactive Oxygen Species (ROS).[1][8][11] This elevation in ROS leads to a loss of mitochondrial membrane potential, which subsequently triggers the activation of caspases, the key executioners of apoptosis.[8]
Caption: ROS-mediated apoptotic pathway induced by Farnesiferol C.
Experimental Workflow Overview
The following diagram illustrates a general workflow for investigating the anticancer properties of Farnesiferol C.
Caption: General experimental workflow for Farnesiferol C research.
References
- 1. Farnesiferol C induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of Farnesiferol C: From molecular insights to anticancer potential and emerging therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of farnesiferol C: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Farnesiferol C Exerts Antiproliferative Effects on Hepatocellular Carcinoma HepG2 Cells by Instigating ROS-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Farnesiferol C enhances the effects of chemotherapy and ionising radiation in human melanoma cells via targeting topoisomerase II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Unveiling Wilforol C: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Wilforol C, a naturally occurring triterpenoid. The document details its primary natural source, outlines a comprehensive methodology for its isolation and purification, and presents quantitative data for related compounds found in its source. Furthermore, it delves into the molecular mechanism of a closely related compound, Wilforol A, by visualizing its inhibitory effects on the PI3K/AKT signaling pathway, a critical pathway in cancer cell proliferation.
Natural Source of this compound
This compound is a phytochemical primarily isolated from the plant Tripterygium wilfordii, commonly known as "Thunder God Vine". This perennial vine, belonging to the Celastraceae family, is native to China, Japan, and Korea and has a long history of use in traditional Chinese medicine for treating a variety of ailments, including rheumatoid arthritis and inflammation. The roots of Tripterygium wilfordii are a rich source of a diverse array of bioactive compounds, particularly terpenoids, which are classified into diterpenoids and triterpenoids. This compound belongs to the latter class of compounds, which are known for their significant pharmacological activities.
Isolation of this compound from Tripterygium wilfordii
The isolation of this compound from the roots of Tripterygium wilfordii is a multi-step process involving extraction, fractionation, and purification. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, a generalized yet robust methodology can be constructed based on established protocols for the isolation of other terpenoids from this plant.
Experimental Protocol: Bioassay-Guided Isolation
A common and effective strategy for isolating novel bioactive compounds is bioassay-guided fractionation. This approach involves systematically separating the crude plant extract into fractions and testing the biological activity of each fraction to guide the subsequent purification steps.
Step 1: Extraction
The dried and powdered roots of Tripterygium wilfordii are subjected to exhaustive extraction with an organic solvent. Ethanol is a commonly used solvent for this purpose due to its ability to efficiently extract a broad range of polar and non-polar compounds.
-
Procedure:
-
Macerate 1 kg of powdered Tripterygium wilfordii root with 5 L of 95% ethanol at room temperature for 72 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.
-
Step 2: Fractionation
The crude extract is then fractionated using liquid-liquid partitioning or column chromatography to separate compounds based on their polarity.
-
Procedure (Liquid-Liquid Partitioning):
-
Suspend the crude ethanol extract in water to form a slurry.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Separate the layers and concentrate each fraction to dryness.
-
Subject each fraction to a relevant bioassay (e.g., anti-inflammatory or cytotoxic assay) to identify the most active fraction. Triterpenoids like this compound are typically found in the ethyl acetate fraction.
-
Step 3: Chromatographic Purification
The bioactive fraction is further purified using a combination of chromatographic techniques.
-
Procedure:
-
Column Chromatography: Pack a silica gel column (200-300 mesh) with an appropriate solvent system (e.g., a gradient of n-hexane and ethyl acetate). Apply the concentrated active fraction to the top of the column and elute with the solvent gradient. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Pool the fractions containing the compound of interest (as indicated by TLC) and subject them to preparative or semi-preparative HPLC for final purification. A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol. The elution can be monitored using a UV detector.
-
Structure Elucidation
The structure of the isolated pure compound is then elucidated using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To determine the detailed chemical structure and stereochemistry of the molecule.
Quantitative Analysis of Bioactive Compounds in Tripterygium wilfordii
| Compound | Content (µg/g of extract) | Analytical Method |
| Triptolide | 807.32 ± 51.94 | SPE-HPLC |
| Tripdiolide | 366.13 ± 17.21 | SPE-HPLC |
Signaling Pathway: Inhibition of the PI3K/AKT Pathway by Wilforol A
Recent research has shed light on the mechanism of action of triterpenoids from Tripterygium wilfordii. A study on Wilforol A , a closely related compound to this compound, has demonstrated its ability to inhibit the proliferation of human glioma cells by deactivating the PI3K/AKT signaling pathway.[2][3] This pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers.
Wilforol A was found to significantly downregulate the expression of PI3K and the phosphorylation of Akt (p-Akt) in glioma cells.[2][3] This inhibition leads to the induction of apoptosis (programmed cell death) through the modulation of pro-apoptotic (p53, Bax, cleaved caspase-3) and anti-apoptotic (Bcl-2) proteins.[2][3]
The following diagram illustrates the inhibitory effect of Wilforol A on the PI3K/AKT signaling pathway.
The logical flow of the experimental process for isolating this compound can be visualized as follows:
Conclusion
This compound, a triterpenoid from Tripterygium wilfordii, represents a promising area of research for drug development. The methodologies outlined in this guide provide a solid foundation for its isolation and characterization. Furthermore, the elucidation of the inhibitory effects of the related compound, Wilforol A, on the PI3K/AKT signaling pathway offers a valuable starting point for investigating the molecular mechanisms of this compound and its potential as a therapeutic agent, particularly in the context of cancer and inflammatory diseases. Further research is warranted to isolate this compound in larger quantities, fully characterize its bioactivities, and explore its therapeutic potential in preclinical and clinical studies.
References
- 1. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wilforol A inhibits human glioma cell proliferation and deactivates the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Therapeutic Potential of Wilforlide A: A Technical Guide for Researchers
Disclaimer: Initial searches for "Wilforol C" did not yield specific results for a compound with that name. This technical guide focuses on Wilforlide A , a prominent bioactive triterpene isolated from Tripterygium wilfordii, which is extensively researched for its therapeutic properties and is likely the compound of interest.
Introduction
Wilforlide A is a naturally occurring triterpenoid derived from the medicinal plant Tripterygium wilfordii Hook. f., commonly known as "Thunder God Vine."[1][2][3] This plant has a long history in traditional Chinese medicine for treating a variety of inflammatory and autoimmune conditions.[1][4] Wilforlide A, alongside other compounds like triptolide and celastrol, is recognized for its potent anti-inflammatory, immunosuppressive, and anti-cancer activities.[1][3][5][6] This guide provides an in-depth overview of the therapeutic potential of Wilforlide A, focusing on its mechanisms of action, preclinical data, and relevant experimental methodologies for an audience of researchers and drug development professionals.
Core Therapeutic Activities and Mechanisms of Action
Wilforlide A exerts its therapeutic effects through the modulation of key signaling pathways involved in inflammation, immune response, and cancer progression.
Anti-Inflammatory and Immunosuppressive Activity
The primary mechanism behind Wilforlide A's potent anti-inflammatory and immunosuppressive effects is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1][7][8] This pathway is a central regulator of inflammatory gene expression.
-
Inhibition of M1 Macrophage Polarization: In autoimmune diseases like rheumatoid arthritis (RA), the over-activation of M1 macrophages contributes significantly to inflammation and tissue damage. Wilforlide A has been shown to ameliorate RA progression by inhibiting this M1 polarization.[8]
-
Mechanism of NF-κB Inhibition: Wilforlide A prevents the activation of NF-κB by targeting upstream signaling components. In in vitro studies using macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), Wilforlide A was found to:
-
Downstream Effects: By blocking NF-κB, Wilforlide A effectively reduces the secretion of numerous pro-inflammatory cytokines and chemokines, including Monocyte Chemoattractant Protein-1 (MCP-1), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and Macrophage Colony-Stimulating Factor (M-CSF).[1][8]
Anti-Cancer Activity
Wilforlide A has demonstrated significant potential in oncology, primarily as a chemosensitizing agent that can overcome drug resistance in cancer cells.[5] Its primary application in this area has been studied in combination with taxane-based chemotherapeutics like docetaxel.
-
Overcoming Chemoresistance: In docetaxel-resistant prostate cancer cell lines, Wilforlide A was shown to restore sensitivity to the chemotherapeutic drug.[5]
-
Mechanisms of Chemosensitization:
-
Inhibition of P-glycoprotein (P-gp): Wilforlide A inhibits the function of the P-gp efflux pump, a key transporter responsible for pumping chemotherapy drugs out of cancer cells, thereby increasing intracellular drug accumulation.[5]
-
Downregulation of Cyclin E2 (CCNE2): It downregulates the mRNA expression of a specific splice variant of cyclin E2, a protein implicated in mechanisms of drug resistance.[5]
-
-
Induction of Apoptosis: In lung cancer models, Wilforlide A has been shown to inhibit cell proliferation and invasion while inducing apoptosis. When combined with cisplatin, it enhances apoptosis through the activation of the caspase-3-mediated signaling pathway and by increasing the production of reactive oxygen species (ROS).[7]
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies, demonstrating the efficacy of Wilforlide A in various models.
Table 1: In Vitro Chemosensitizing Effect of Wilforlide A in Combination with Docetaxel[5]
| Cell Line | Wilforlide A Conc. (µg/mL) | Docetaxel IC₅₀ (nM) | Chemosensitizing Effect (Fold Change) |
| DU145-TxR | 0 (Docetaxel alone) | >1000 | - |
| 0.625 | 990.9 | >1.01 | |
| 1.25 | 242.6 | >4.12 | |
| 2.5 | 124.2 | >8.05 | |
| 5.0 | 48.5 | >20.62 |
Data derived from studies on docetaxel-resistant human prostate cancer cells.
Table 2: In Vivo Anti-Inflammatory Activity of Wilforlide A[2]
| Animal Model | Treatment | Dosage (µg/kg) | Outcome |
| Mouse | Wilforlide A | 60 | Inhibition of xylene-induced ear swelling |
| Wilforlide A | 300 | Inhibition of xylene-induced ear swelling |
Signaling Pathway Visualizations
The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by Wilforlide A.
Diagram 1: Inhibition of TLR4/NF-κB Signaling by Wilforlide A
Caption: Wilforlide A inhibits inflammation by blocking TLR4 and IκBα degradation.
Diagram 2: Representative JAK/STAT Pathway Inhibition
While direct inhibition of the JAK/STAT pathway by Wilforlide A is less documented than for other compounds from the same plant (e.g., Triptolide[9]), this pathway is a critical axis in cytokine signaling and autoimmunity. Its modulation is a key therapeutic strategy in diseases for which Wilforlide A shows potential.
Caption: T. wilfordii compounds can block cytokine signaling via the JAK/STAT pathway.
Key Experimental Protocols
This section details methodologies for evaluating the therapeutic potential of Wilforlide A.
In Vitro Macrophage Polarization Assay
This protocol is designed to assess the effect of Wilforlide A on M1 macrophage polarization.[8]
-
Cell Culture:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Induce differentiation into macrophages by treating cells with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48 hours.
-
Replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.
-
-
M1 Polarization and Treatment:
-
Pre-treat the differentiated macrophages with various concentrations of Wilforlide A (or vehicle control, e.g., DMSO) for 2 hours.
-
Induce M1 polarization by adding a combination of LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) to the media.
-
Incubate for 24 hours.
-
-
Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant. Quantify the concentration of secreted pro-inflammatory cytokines (e.g., MCP-1, GM-CSF, TNF-α, IL-6) using commercially available ELISA kits.
-
Gene Expression: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of M1 markers, such as iNOS (inducible nitric oxide synthase) and TLR4. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Western Blot: Analyze protein levels of key signaling molecules (e.g., phospho-p65, total p65, IκBα) to confirm inhibition of the NF-κB pathway.
-
Chemosensitization and Cytotoxicity Assay
This protocol determines the ability of Wilforlide A to enhance the cytotoxicity of a chemotherapeutic agent in resistant cancer cells.[5]
-
Cell Culture:
-
Culture docetaxel-resistant prostate cancer cells (e.g., PC3-TxR or DU145-TxR) and their sensitive parental counterparts in RPMI-1640 medium with 10% FBS.
-
Seed cells into 96-well plates at a density of approximately 3,000-5,000 cells per well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of docetaxel.
-
Prepare fixed, non-toxic concentrations of Wilforlide A (e.g., 0.625, 1.25, 2.5, 5 µg/mL).
-
Treat cells with docetaxel alone or with a combination of docetaxel and a fixed concentration of Wilforlide A. Include a vehicle control group.
-
Incubate the plates for 72 hours.
-
-
Analysis (SRB Assay):
-
Fix the cells by gently adding cold 10% Trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and air dry.
-
Stain the cells with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound stain by adding 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC₅₀ values (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis (e.g., sigmoid dose-response curve). The chemosensitizing effect is calculated as the ratio of the IC₅₀ of docetaxel alone to the IC₅₀ of docetaxel in combination with Wilforlide A.
-
In Vivo Collagen-Induced Arthritis (CIA) Model
This animal model is a gold standard for evaluating anti-arthritic and anti-inflammatory compounds.[8][10]
-
Animals: Use susceptible mouse strains, such as DBA/1J, or Wistar rats.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a second intradermal injection.
-
-
Treatment:
-
Once clinical signs of arthritis appear (typically around Day 24-28), randomize animals into treatment groups (e.g., Vehicle control, Wilforlide A low dose, Wilforlide A high dose, Positive control like Methotrexate).
-
Administer Wilforlide A daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a predefined period (e.g., 2-3 weeks).
-
-
Assessment:
-
Clinical Scoring: Monitor animals regularly (e.g., 3 times per week) for signs of arthritis. Score each paw based on a scale (e.g., 0-4) for erythema, swelling, and joint deformity. The maximum score per animal is typically 16.
-
Paw Swelling: Measure paw thickness or volume using a digital caliper or plethysmometer.
-
Histopathology: At the end of the study, euthanize the animals and collect ankle joints. Fix, decalcify, and embed the joints in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess synovial inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies via ELISA.
-
Conclusion and Future Directions
Wilforlide A is a promising natural product with well-defined mechanisms of action in the realms of inflammation, autoimmunity, and oncology. Its ability to potently inhibit the NF-κB pathway provides a strong rationale for its development as a therapeutic for diseases like rheumatoid arthritis. Furthermore, its capacity to reverse chemoresistance opens a valuable avenue for combination therapies in cancer treatment.
Future research should focus on optimizing the delivery and bioavailability of Wilforlide A, as it is known to have low solubility and permeability.[5] Further investigation into its effects on other key inflammatory pathways, such as the JAK/STAT and MAPK pathways, will provide a more complete picture of its immunomodulatory properties. Finally, well-designed clinical trials are necessary to translate the significant preclinical findings into effective therapies for patients.
References
- 1. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 5. Chemosensitizing Effect and Efficacy of Wilforlide A in Combination With Docetaxel in Drug-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Synergic Inhibition of Wilforlide A With Cisplatin in Lung Cancer Is Mediated Through Caspase-3 and NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wilforlide A ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triptolide inhibits IFN-γ signaling via the Jak/STAT pathway in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tripterygium wilfordii glycosides ameliorates collagen-induced arthritis and aberrant lipid metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Targets of Tripterygium wilfordii's Bioactive Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification studies for the primary bioactive compounds isolated from the medicinal plant Tripterygium wilfordii, commonly known as "Thunder God Vine." While direct target identification studies for Wilforol C are not extensively available in the current scientific literature, this guide focuses on the well-researched potent anti-inflammatory and immunosuppressive compounds from the same plant: triptolide and celastrol . The methodologies, quantitative data, and identified signaling pathways presented herein offer a foundational understanding of the molecular mechanisms underlying the therapeutic effects of Tripterygium wilfordii extracts and provide a valuable resource for researchers in drug discovery and development.
Key Bioactive Compounds and Their Identified Molecular Targets
The therapeutic potential of Tripterygium wilfordii is largely attributed to its complex mixture of bioactive molecules. Among these, the diterpenoid triptolide and the triterpenoid celastrol have been the subject of intensive investigation to elucidate their direct molecular targets and mechanisms of action.
Triptolide: A Covalent Inhibitor of Transcription
Triptolide exerts its potent biological activities primarily through the covalent inhibition of the XPB subunit of the general transcription factor TFIIH. This interaction effectively stalls RNA polymerase II-mediated transcription, leading to a global shutdown of gene expression.
Identified Direct Targets of Triptolide:
| Target Protein | Method of Identification | Quantitative Data | Key Cellular Process Affected |
| Xeroderma Pigmentosum group B (XPB) | Affinity Labeling, Mass Spectrometry | Covalent binding to Cys342 | Transcription, DNA Repair |
| Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) | Luciferase Reporter Assay | - | Oxidative Stress Response |
| Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway | Western Blot, Reporter Assays | - | Inflammation, Cell Proliferation |
Celastrol: A Multi-Targeting Agent
Celastrol has been identified as a multi-target agent, interacting with several key proteins involved in cellular stress response, inflammation, and cancer progression. Its ability to modulate multiple signaling pathways contributes to its diverse pharmacological effects.
Identified Direct Targets of Celastrol:
| Target Protein | Method of Identification | Quantitative Data | Key Cellular Process Affected |
| Heat Shock Protein 90 (Hsp90) | Pull-down Assays, ELISA, Proteolytic Fingerprinting | - | Protein Folding, Signal Transduction |
| Cell Division Cycle 37 (Cdc37) | Co-immunoprecipitation, ELISA | - | Protein Kinase Stability |
| Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta (IKKβ) | Degradation-Based Protein Profiling (DBPP) | - | NF-κB Signaling, Inflammation |
| Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha (PI3Kα) | Degradation-Based Protein Profiling (DBPP) | - | Cell Growth, Proliferation, Survival |
| Adenylyl Cyclase-Associated Protein 1 (CAP1) | Quantitative Chemical Proteomics | - | Inflammation, Metabolism |
| SHOC2 Leucine Rich Repeat Scaffold Protein (Shoc2) | Protein Microarray | - | RAS/MAPK Signaling Pathway |
| Signal Transducer and Activator of Transcription 3 (STAT3) | Surface Plasmon Resonance (SPR), Molecular Docking | Kd of a derivative (4m) for STAT3: ~1 µM | Inflammation, Cell Proliferation, Apoptosis |
Experimental Protocols for Target Identification
The identification of the molecular targets of triptolide and celastrol has been achieved through a combination of advanced chemical biology and proteomic techniques. This section details the methodologies employed in these seminal studies.
Affinity-Based and Activity-Based Protein Profiling (ABPP)
Objective: To identify proteins that directly bind to or are functionally inhibited by a small molecule of interest.
Methodology for Triptolide/Celastrol Target Identification:
-
Probe Synthesis: A biotinylated or alkyne-tagged derivative of the natural product (e.g., biotin-celastrol) is synthesized. This probe retains the core pharmacophore of the parent molecule while allowing for subsequent enrichment.
-
Cell Lysis and Incubation: The probe is incubated with cell lysates or intact cells to allow for binding to its protein targets.
-
Affinity Enrichment: The probe-protein complexes are captured using streptavidin- or neutravidin-conjugated beads (for biotinylated probes) or by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to an azide-functionalized resin (for alkyne-tagged probes).
-
Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The captured proteins are then eluted, typically by boiling in SDS-PAGE sample buffer.
-
Protein Identification by Mass Spectrometry: The eluted proteins are resolved by SDS-PAGE, in-gel digested with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identified proteins are potential targets of the natural product.
Quantitative Chemical Proteomics with Isobaric Tagging
Objective: To quantitatively identify the specific protein targets of a small molecule in a complex biological sample.
Methodology for Celastrol Target Identification:
-
Synthesis of a Celastrol Probe (Cel-P): A functionalized celastrol molecule is created to enable its use in living cells and subsequent identification of binding partners.
-
In Situ Treatment of HCT116 Cells: Living colon cancer cells are treated with the Cel-P.
-
Protein Extraction and Digestion: Proteins from treated and control cells are extracted, and each sample is digested into peptides.
-
Isobaric Tagging (iTRAQ or TMT): Peptides from different samples are labeled with distinct isobaric mass tags.
-
Affinity Enrichment of Probe-Labeled Peptides: The tagged peptides are then subjected to enrichment for those containing the celastrol probe.
-
LC-MS/MS Analysis: The labeled and enriched peptides are combined and analyzed by high-resolution mass spectrometry. The relative abundance of the reporter ions generated during fragmentation allows for the quantification of each peptide (and thus protein) across the different conditions, enabling the identification of specific binding partners.
Cellular Thermal Shift Assay (CETSA)
Objective: To detect the direct binding of a ligand to its target protein in a cellular context by measuring changes in the protein's thermal stability.
Methodology:
-
Cell Treatment: Intact cells or cell lysates are treated with the compound of interest (e.g., triptolide or celastrol) or a vehicle control.
-
Thermal Challenge: The treated samples are heated to a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature.
-
Separation of Soluble and Aggregated Proteins: After heating, the samples are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods such as Western blotting, ELISA, or mass spectrometry-based proteomics.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates direct target engagement.
Protein Microarray Screening
Objective: To screen a large number of purified proteins for binding to a labeled small molecule.
Methodology for Celastrol Target Identification:
-
Fabrication of Human Proteome Microarray: A microarray is prepared containing thousands of unique, purified human proteins spotted onto a solid support.
-
Synthesis of Biotinylated Celastrol: Celastrol is chemically modified to include a biotin tag for detection.
-
Microarray Incubation: The protein microarray is incubated with the biotinylated celastrol probe.
-
Detection of Binding: The microarray is washed to remove unbound probe, and then incubated with a fluorescently labeled streptavidin. The fluorescence signal at each protein spot is measured, with a positive signal indicating a direct interaction between celastrol and the corresponding protein. Using this method, 69 potential binding partners for celastrol were identified, including Shoc2.
Signaling Pathways and Experimental Workflows
The identified molecular targets of triptolide and celastrol are key components of critical cellular signaling pathways. Understanding how these compounds modulate these pathways provides insight into their therapeutic effects.
Triptolide's Inhibition of the NF-κB Signaling Pathway
Triptolide is a potent inhibitor of the NF-κB signaling pathway, a central regulator of inflammation.[1][2][3][4] Its primary mechanism of transcription inhibition via XPB leads to a downstream blockade of NF-κB-mediated gene expression.
Celastrol's Modulation of the Hsp90 Chaperone Cycle
Celastrol disrupts the function of the Hsp90 chaperone machinery, which is crucial for the stability and activity of numerous client proteins, including many involved in cancer and inflammation. It has been shown to interfere with the Hsp90-Cdc37 interaction, leading to the degradation of client kinases.[5][6][7]
General Workflow for Target Identification using Chemical Proteomics
The following diagram illustrates a generalized workflow for identifying the molecular targets of a natural product using a chemical proteomics approach.
Conclusion
The target identification studies of triptolide and celastrol have significantly advanced our understanding of the molecular basis for the therapeutic effects of Tripterygium wilfordii. Triptolide's covalent modification of XPB provides a clear mechanism for its profound impact on transcription and cellular function. Celastrol's promiscuity, targeting multiple key nodes in cellular signaling, highlights its potential as a modulator of complex disease processes. The experimental strategies detailed in this guide represent the state-of-the-art in natural product target identification and provide a roadmap for future investigations into the mechanisms of action of other bioactive compounds, including this compound. Further research employing these and emerging technologies will be crucial for the continued development of safe and effective therapeutics derived from this potent medicinal plant.
References
- 1. Triptolide: a potent inhibitor of NF-kappa B in T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide inhibits transcription factor NF-kappaB and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Celastrol to Inhibit Hsp90 and Cdc37 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of celastrol to inhibit hsp90 and cdc37 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Signaling Pathways of Wilforol C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific information on a compound named "Wilforol C." It is possible that this is a novel or less-studied compound, or that the name is a variant or misspelling of a related molecule from the Tripterygium wilfordii plant, such as Wilforine, Wilforlide, or Triptolide. The following guide is based on the general understanding of signaling pathways commonly modulated by compounds derived from Tripterygium wilfordii and related natural products with anti-inflammatory and anti-cancer properties. This guide will focus on the hypothetical modulation of key signaling pathways that are frequent targets in drug discovery and development.
Core Signaling Pathways Potentially Modulated by this compound
Compounds derived from Tripterygium wilfordii are well-documented for their potent immunosuppressive and anti-inflammatory effects, primarily through the inhibition of critical signaling cascades.[1][2] The primary targets often include the NF-κB, JAK/STAT, and MAPK pathways, which are central regulators of immune responses, inflammation, and cell proliferation.[3][4][5]
Nuclear Factor-Kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][6] Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers.[6][7]
Hypothetical Mechanism of Action of this compound:
Based on related compounds, this compound could potentially inhibit the NF-κB pathway at several key junctures:
-
Inhibition of IκBα Phosphorylation and Degradation: By preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB, the p50/p65 dimer remains sequestered in the cytoplasm, unable to translocate to the nucleus and initiate transcription of target genes.[4][8]
-
Direct Inhibition of NF-κB DNA Binding: Some small molecules can directly interfere with the ability of the NF-κB dimer to bind to its specific DNA recognition sites in the promoter regions of target genes.[8]
Below is a diagram illustrating the potential points of intervention by this compound in the canonical NF-κB pathway.
References
- 1. Immunosuppressive effect of isopropanol: down-regulation of cytokine production results from the alteration of discrete transcriptional pathways in activated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of allopurinol on immune function in normal BALB/c and SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Inhibition of NF-κB signaling as a strategy in disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Wilforol C
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of Wilforol C, a pentacyclic triterpenoid found in plants of the Tripterygium genus. The following methods are based on established analytical techniques for structurally similar triterpenoids and provide a strong foundation for the development and validation of a specific assay for this compound.
Introduction
This compound is a member of the triterpenoid family of natural products, which are of significant interest due to their diverse biological activities. Accurate and precise analytical methods are crucial for the quantification of this compound in various matrices, including plant extracts, formulated products, and biological samples. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for the analysis of such compounds.
Analytical Methods
Two primary analytical methods are presented: HPLC-UV for routine quantification and LC-MS/MS for higher sensitivity and selectivity, particularly in complex matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the quantification of this compound in relatively clean samples, such as purified extracts or pharmaceutical formulations. Since many triterpenoids lack a strong chromophore, detection is typically performed at low wavelengths (205-210 nm).
Experimental Protocol: HPLC-UV
a) Sample Preparation (from Plant Material):
-
Extraction: Weigh 1.0 g of powdered and dried plant material (e.g., root bark of Tripterygium wilfordii). Add 20 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
b) Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution can be used. A starting point is an isocratic mixture of Acetonitrile:Water (85:15, v/v). For gradient elution, a typical program would be:
-
0-20 min: 80% to 95% Acetonitrile in Water
-
20-25 min: 95% Acetonitrile
-
25-30 min: Return to 80% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
c) Calibration: Prepare a series of standard solutions of purified this compound in methanol at concentrations ranging from 1 µg/mL to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for detecting this compound in complex matrices like biological fluids or crude extracts, and for trace-level quantification.
Experimental Protocol: LC-MS/MS
a) Sample Preparation (from Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar triterpenoid not present in the sample).
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase and inject it into the LC-MS/MS system.
b) LC Conditions:
-
Instrument: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. A typical gradient is:
-
0-1 min: 50% B
-
1-8 min: 50% to 95% B
-
8-10 min: 95% B
-
10-12 min: Return to 50% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
c) MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: The specific precursor and product ion masses for this compound need to be determined by infusing a standard solution. A hypothetical transition would be monitored (e.g., [M+H]+ → fragment ion).
Data Presentation
The following table summarizes typical quantitative data for analytical methods developed for pentacyclic triterpenoids, which can serve as a benchmark for a validated this compound method.
| Parameter | HPLC-UV (Typical Values for Triterpenoids) | LC-MS/MS (Typical Values for Triterpenoids) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 1 ng/mL |
| Recovery (%) | 95 - 105% | 90 - 110% |
| Precision (RSD %) | < 5% | < 15% |
Visualizations
Diagrams of Experimental Workflows
Caption: Workflow for HPLC-UV analysis of this compound from plant material.
Caption: Workflow for LC-MS/MS analysis of this compound from plasma.
Disclaimer: The provided protocols are general guidelines for the analysis of triterpenoids and should be optimized and validated specifically for this compound in the user's laboratory and for the specific matrix of interest. This includes, but is not limited to, confirming the selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) of the method.
Application Notes and Protocols for In Vivo Studies of Tripterygium wilfordii Derivatives
Disclaimer: Extensive literature searches for "Wilforol C" and its chemical name did not yield specific in vivo studies, dosages, or established protocols. The information provided below is based on in vivo studies of Triptolide and extracts of Tripterygium wilfordii , the plant from which this compound is derived. Triptolide is a major bioactive component of this plant and is often used in related research. Researchers should exercise caution and conduct dose-response studies to determine the optimal and safe dosage for this compound, as its potency and toxicity may differ from Triptolide and crude extracts.
Introduction
Tripterygium wilfordii, also known as "Thunder God Vine," is a plant that has been used in traditional Chinese medicine for centuries to treat a range of inflammatory and autoimmune diseases.[1][2] Its extracts contain various bioactive compounds, with Triptolide being one of the most extensively studied for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][3] These application notes provide a summary of dosages and experimental protocols for in vivo studies using Triptolide and Tripterygium wilfordii extracts, which can serve as a starting point for researchers investigating related compounds like this compound.
Data Presentation: In Vivo Dosages of Triptolide and Tripterygium wilfordii Extracts
The following tables summarize dosages from various in vivo studies. It is crucial to note the different animal models, disease contexts, and administration routes, as these factors significantly influence the appropriate dosage.
Table 1: Triptolide Dosage in Anti-Inflammatory and Autoimmune Disease Models
| Animal Model | Disease Model | Administration Route | Dosage | Treatment Duration | Reference |
| C57BL/6 Mice | LPS-induced inflammation | Intraperitoneal (i.p.) | 0.15 - 0.25 mg/kg body weight | Single dose | [4] |
| C3H.IL-10-/- Mice | Inflammatory Bowel Disease | Oral (in drinking water) | 0.0035 mg/mL | 8 weeks | [1] |
| Rats | Diabetic Cardiomyopathy | Intragastric | 100 - 400 µg/kg/day | 6 weeks | [5] |
| Rats | Diabetic Nephropathy | Intragastric | 12 mg/kg/day | 4 weeks | [6] |
| db/db Mice | Diabetic Nephropathy | Intragastric | 25 - 50 µg/kg/day | 12 weeks | [7] |
Table 2: Triptolide Dosage in Cancer Models
| Animal Model | Cancer Model | Administration Route | Dosage | Treatment Duration | Reference |
| Nude Mice | Acute Myeloid Leukemia Xenograft | Intraperitoneal (i.p.) | 20, 50, 100 µg/kg/day | 18 days | [8] |
| Nude Mice | Breast Cancer Xenograft | Intraperitoneal (i.p.) | 100, 500 µg/kg/day | 22 days | [8] |
| Nude Mice | Taxol-resistant Lung Adenocarcinoma Xenograft | Intraperitoneal (i.p.) | 0.4, 0.8 mg/kg (every 2 days) | 20 days | [9] |
Table 3: Tripterygium wilfordii Extract Dosage in Rheumatoid Arthritis Models
| Animal Model | Disease Model | Administration Route | Dosage | Treatment Duration | Reference |
| Humans | Rheumatoid Arthritis | Oral | 180 - 360 mg/day | 20 weeks | [10] |
| Humans | Rheumatoid Arthritis | Oral | 60 - 180 mg/day | Varied | [11] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. These should be adapted and optimized for specific experimental designs.
Protocol 1: Preparation and Administration of Triptolide for In Vivo Studies
Materials:
-
Triptolide powder
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Polyethylene glycol 400 (PEG400) (optional, for oral administration)
-
Tween 80 (optional, for oral administration)
-
Sterile microcentrifuge tubes
-
Syringes and needles appropriate for the chosen administration route
Preparation of Triptolide Solution for Intraperitoneal (i.p.) Injection:
-
Stock Solution Preparation: Dissolve Triptolide powder in DMSO to create a concentrated stock solution (e.g., 1-10 mg/mL). Ensure complete dissolution. Store the stock solution at -20°C or as recommended by the supplier.
-
Working Solution Preparation: On the day of injection, dilute the stock solution with sterile saline or PBS to the final desired concentration. The final concentration of DMSO should be minimized (typically <5%) to avoid toxicity to the animals. Vortex briefly to ensure homogeneity.
Administration:
-
Accurately weigh each animal to determine the correct volume of the Triptolide solution to inject based on the desired mg/kg dosage.
-
Administer the solution via intraperitoneal injection using an appropriate needle size (e.g., 27-30G for mice).
Protocol 2: Induction of Systemic Inflammation with Lipopolysaccharide (LPS) and Triptolide Treatment
This protocol is based on the methodology to study the anti-inflammatory effects of Triptolide in an acute inflammation model.[4]
Animal Model: C57BL/6 mice
Experimental Groups:
-
Vehicle control (e.g., saline with the same percentage of DMSO as the treatment group)
-
LPS only
-
LPS + Triptolide (different dose groups)
-
Triptolide only (optional, to test for effects of the compound alone)
Procedure:
-
Administer Triptolide (or vehicle) via intraperitoneal injection at the desired dosages (e.g., 0.15 mg/kg, 0.25 mg/kg).[4]
-
After a set pre-treatment time (e.g., 30 minutes), challenge the mice with an intraperitoneal injection of LPS (e.g., 10 mg/kg).[4]
-
At a specified time point post-LPS challenge (e.g., 1, 6, or 24 hours), collect blood samples via cardiac puncture or from the tail vein for cytokine analysis (e.g., TNF-α, IL-6).
-
Tissues (e.g., liver, lungs) can also be harvested for histological analysis or to measure inflammatory markers.
Signaling Pathways and Visualizations
Triptolide has been shown to exert its effects through the modulation of several key signaling pathways, most notably the NF-κB pathway, which is central to the inflammatory response.
NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival. Triptolide has been shown to inhibit NF-κB activation.[5]
Caption: Simplified NF-κB signaling pathway and the inhibitory action of Triptolide.
Experimental Workflow for In Vivo Cancer Xenograft Study
The following diagram illustrates a typical workflow for evaluating the anti-tumor efficacy of a compound like Triptolide in a xenograft mouse model.
Caption: Experimental workflow for an in vivo cancer xenograft study.
References
- 1. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of triptolide improve left ventricular function in a rat model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide-mediated immunomodulation of macrophages: from pathophysiology to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases [frontiersin.org]
- 8. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benefit of an extract of Tripterygium Wilfordii Hook F in patients with rheumatoid arthritis: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effectiveness and Safety of Tripterygium wilfordii Hook. F Extracts in Rheumatoid Arthritis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Tripterygium wilfordii Derivatives in Animal Models
Introduction:
Tripterygium wilfordii, a vine-like plant used in traditional Chinese medicine, is a source of numerous bioactive compounds with potent anti-inflammatory, immunosuppressive, and anti-cancer properties. Among these, triptolide, a diterpenoid epoxide, is one of the most extensively studied components. While direct research on "Wilforol C" in animal models is limited, the administration protocols for extracts of Tripterygium wilfordii and its active compounds like triptolide provide a robust framework for preclinical studies. These notes are intended for researchers, scientists, and drug development professionals working with such compounds in animal models.
Data Presentation: Triptolide Administration in Animal Models
The following table summarizes quantitative data from various studies involving the administration of triptolide in different animal models, highlighting the dosages, routes of administration, and key outcomes.
| Animal Model | Disease/Condition | Compound | Dosage | Route of Administration | Key Quantitative Outcomes |
| C57BL/6J Mice | Diet-Induced Obesity and Insulin Resistance | Triptolide | Up to 10 µg/kg/day for 10 weeks | Oral (in diet) | Attenuated the development of insulin resistance and diabetes without affecting obesity.[1][2] |
| C57BL/6J Mice | Alzheimer's Disease-like Pathology | Triptolide | Not specified | Intraperitoneal injection for 30 days | Improved spatial learning and memory, reduced Aβ deposition, and decreased inflammatory cytokines.[3] |
| Sprague-Dawley Rats | Diabetic Nephropathy | Triptolide | 6, 12, or 24 mg/kg/day for 4 weeks | Not specified | The 12 mg/kg/day dose significantly improved diabetic nephropathy by regulating the Th1/Th2 cell balance and reducing macrophage infiltration.[4] |
| Transgenic AD Mice | Alzheimer's Disease | Triptolide | 5 µg/kg/day for 45 days | Not specified | Inhibited the activation and proliferation of microglial cells and astrocytes in the hippocampus.[5] |
| Transgenic AD Mice | Alzheimer's Disease | Triptolide | 20 µg/kg/day for 15 weeks | Not specified | Alleviated neuroinflammation by suppressing MAPK activity.[5] |
| NZB/NZWF1 Mice | Lupus Nephritis | Triptolide | Not specified | Not specified | Survival rate was significantly higher in the triptolide group (87.5%) compared to the vehicle group (35.7%).[5] |
| EAE Animal Model | Multiple Sclerosis | Triptolide | 100 µg/kg/day for 4 weeks | Not specified | Modulated T-cell inflammatory responses and ameliorated experimental autoimmune encephalomyelitis.[5] |
| db/db Diabetic Mice | Diabetic Nephropathy | Triptolide | 100 µg/kg/day for 8 weeks | Not specified | Significantly reduced the expression of TGF-β1 and osteopontin.[5] |
Experimental Protocols:
Detailed methodologies for key experiments involving the administration of Tripterygium wilfordii derivatives are crucial for reproducibility and accurate interpretation of results.
Protocol 1: Induction of Alzheimer's Disease-like Pathology and Triptolide Treatment in Mice
Objective: To evaluate the neuroprotective effects of triptolide in a mouse model of Alzheimer's disease.
Animal Model: Healthy 8-week-old male C57BL/6J mice.[3]
Procedure:
-
Animal Grouping: Randomly divide the mice into three groups: Control, Model, and Triptolide treatment (n=10 per group).[3]
-
Induction of Pathology: In the Model and Triptolide groups, bilaterally inject Amyloid-β (Aβ)42 into the ventricles of the brain to induce Alzheimer's-like pathology.[3] The Control group receives a sham injection.
-
Triptolide Administration:
-
Following the Aβ42 injection, administer triptolide to the Triptolide group via intraperitoneal injection daily for a total of 30 days.[3]
-
The Control and Model groups should receive vehicle injections following the same schedule.
-
-
Behavioral Testing: Assess learning and memory using the Morris water maze test.[3]
-
Histopathological and Biochemical Analysis:
-
At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Use immunohistochemical staining to detect the deposition of Aβ42 in the hippocampus.[3]
-
Perform Western blotting to detect synaptic-associated proteins (e.g., gephyrin, collybistin, and GABRA1) in the hippocampus.[3]
-
Use ELISA to measure proinflammatory cytokines (e.g., TNF-α, IL-1β) in the blood and hippocampus.[3]
-
Measure levels of superoxide dismutase (SOD), malondialdehyde (MDA), and glutathione (GSH) using corresponding kits to assess oxidative stress.[3]
-
Protocol 2: Oral Administration of Triptolide in a Diet-Induced Obesity Mouse Model
Objective: To investigate the effect of triptolide on insulin resistance in obese mice.
Animal Model: C57BL/6J mice.
Procedure:
-
Dietary Induction of Obesity: Feed mice a high-fat diet to induce obesity and insulin resistance.[1][2] A low-fat diet group should be included as a control.
-
Triptolide Formulation in Diet:
-
Treatment Period: Administer the triptolide-containing diet for a period of 10 weeks.[2]
-
Metabolic and Physiological Assessments:
-
Tissue and Blood Analysis:
Signaling Pathways and Experimental Workflows
The therapeutic effects of triptolide and other Tripterygium wilfordii extracts are mediated through the modulation of various signaling pathways.
Diagram 1: Triptolide's Anti-Inflammatory Signaling Pathway
Caption: Triptolide inhibits the NF-κB signaling pathway.
Diagram 2: Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for preclinical animal studies.
Diagram 3: Logical Relationship in Autoimmune Disease Models
Caption: Mechanism of T. wilfordii in autoimmune models.
The administration of compounds derived from Tripterygium wilfordii, such as triptolide, in animal models requires careful consideration of the experimental design, including the choice of animal model, dosage, route of administration, and relevant endpoints. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies to evaluate the therapeutic potential of these promising natural products. It is important to note that while these compounds show significant efficacy, potential toxicity should also be carefully monitored in all animal studies.
References
- 1. Triptolide Administration Alters Immune Responses to Mitigate Insulin Resistance in Obese States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide Administration Alters Immune Responses to Mitigate Insulin Resistance in Obese States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triptolide injection reduces Alzheimer's disease-like pathology in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triptolide Improves Diabetic Nephropathy by Regulating Th Cell Balance and Macrophage Infiltration in Rat Models of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Analysis of Wilforol C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a high-performance liquid chromatography (HPLC) method for the separation and potential quantification of Wilforol C, a bioactive diterpenoid isolated from Tripterygium wilfordii. The provided protocol is based on established methods for structurally similar compounds found in the same plant, such as triptolide and tripdiolide. This application note serves as a comprehensive starting point for method development and validation for researchers engaged in the analysis of this compound for quality control, pharmacokinetic studies, and other research purposes.
Introduction
This compound is a diterpenoid compound of significant interest due to its potential therapeutic properties. Accurate and reliable analytical methods are crucial for the qualitative and quantitative assessment of this compound in various matrices, including plant extracts and pharmaceutical formulations. High-performance liquid chromatography (HPLC) offers a powerful and versatile technique for the analysis of such compounds. This document provides a detailed protocol and data presentation guidelines for the HPLC analysis of this compound.
Experimental Protocols
This section details the recommended starting conditions for the HPLC analysis of this compound. Researchers should note that further optimization and validation are essential for specific applications.
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The following is a general guideline for the extraction of this compound from plant material.
-
Extraction:
-
Accurately weigh 1.0 g of powdered and dried root material of Tripterygium wilfordii.
-
Transfer the powder to a suitable extraction vessel.
-
Add 20 mL of an appropriate solvent mixture, such as ethyl acetate or methanol.
-
Perform extraction using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Sample Solution Preparation:
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
-
Chromatographic Conditions
The following HPLC parameters are recommended as a starting point for the analysis of this compound. These conditions are based on methods used for the analysis of tripdiolide, a structurally related compound.[1][2]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 219 nm[1][2] |
Data Presentation
Quantitative data should be summarized in clear and well-structured tables to facilitate comparison and interpretation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | |
| Theoretical Plates (N) | N ≥ 2000 | |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Table 2: Method Validation Parameters
| Parameter | Results |
| Linearity (Correlation Coefficient, r²) | |
| Range (µg/mL) | |
| Limit of Detection (LOD) (µg/mL) | |
| Limit of Quantification (LOQ) (µg/mL) | |
| Precision (%RSD) | |
| - Intra-day | |
| - Inter-day | |
| Accuracy (% Recovery) |
Visualizations
Diagrams are provided to illustrate the experimental workflow and logical relationships in the HPLC analysis of this compound.
References
- 1. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of tripdiolide in root extracts of Tripterygium wilfordii by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Wilforol C for inducing autophagy in cancer cells
Application Notes and Protocols for Investigating Wilforol C-Induced Autophagy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Initial literature searches did not yield direct evidence of this compound inducing autophagy in cancer cells. The following application notes and protocols are based on a hypothetical mechanism of action, drawing parallels from structurally related compounds isolated from Tripterygium wilfordii, such as triptolide and celastrol. These related compounds have been shown to induce autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway.[1][2][3][4][5][6][7][8][9][10] The quantitative data presented are hypothetical and for illustrative purposes only. Researchers should determine the specific activity and optimal concentrations of this compound for their experimental systems.
Introduction
This compound is a natural product isolated from the plant Tripterygium wilfordii, which is known for its diverse bioactive compounds with potential anticancer properties. While the precise mechanism of action for this compound is still under investigation, related compounds from the same plant, such as triptolide and celastrol, have been demonstrated to induce autophagy in various cancer cell lines.[1][2][3][4][5][6][7][8][9][10] Autophagy is a cellular self-degradative process that plays a dual role in cancer, acting as a tumor suppressor in some contexts and a survival mechanism in others. The induction of autophagic cell death is a promising strategy in cancer therapy.
This document provides detailed protocols to investigate the hypothesis that this compound induces autophagy in cancer cells, potentially through the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.
Data Presentation
Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines after 48 hours of treatment. These values are essential for determining the appropriate concentration range for subsequent mechanistic studies.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 12.3 |
| HeLa | Cervical Carcinoma | 9.8 |
| U87 MG | Glioblastoma | 7.2 |
| PC-3 | Prostate Cancer | 15.1 |
Note: These are hypothetical values and must be experimentally determined for the specific cell lines and conditions used in your laboratory.
Expected Changes in Autophagy and Apoptosis Marker Expression
This table outlines the anticipated changes in key protein markers following treatment of cancer cells with an effective concentration of this compound (e.g., at or near the IC50 value) for 24-48 hours.
| Protein Marker | Function | Expected Change with this compound |
| Autophagy Markers | ||
| LC3-I | Cytosolic form of LC3 | Decrease |
| LC3-II | Lipidated, autophagosome-associated form of LC3 | Increase |
| p62/SQSTM1 | Autophagy substrate, degraded in autolysosomes | Decrease |
| Beclin-1 | Key component of the class III PI3K complex for autophagy initiation | Increase |
| Apoptosis Markers | ||
| Cleaved Caspase-3 | Executioner caspase in apoptosis | Increase |
| Cleaved PARP | Substrate of cleaved caspase-3, marker of apoptosis | Increase |
| Bax | Pro-apoptotic protein | Increase |
| Bcl-2 | Anti-apoptotic protein | Decrease |
| PI3K/Akt/mTOR Pathway Markers | ||
| p-PI3K | Activated form of PI3K | Decrease |
| p-Akt (Ser473) | Activated form of Akt | Decrease |
| p-mTOR (Ser2448) | Activated form of mTOR | Decrease |
| p-p70S6K | Downstream effector of mTORC1 | Decrease |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.
Western Blot Analysis for Autophagy and Signaling Proteins
This protocol is to detect changes in the expression levels of key proteins involved in autophagy and the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62, anti-Beclin-1, anti-p-PI3K, anti-p-Akt, anti-p-mTOR, anti-p-p70S6K, anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, and anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Fluorescence Microscopy for LC3 Puncta Formation
This protocol is to visualize and quantify the formation of autophagosomes, indicated by the punctate pattern of LC3.
Materials:
-
Cancer cells grown on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-LC3)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound (at the IC50 concentration) for the desired time (e.g., 24 hours). Include appropriate controls.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 30 minutes.
-
Incubate with the primary anti-LC3 antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the cells under a fluorescence microscope.
-
Quantify the number of LC3 puncta per cell in multiple fields of view. An increase in the number of puncta per cell indicates autophagy induction.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound-induced autophagy and apoptosis in cancer cells.
Experimental Workflow Diagram
References
- 1. [Triptolide induces autophagy of ovarian granulosa cells via PI3K/AKT/m TOR pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptolide induces protective autophagy and apoptosis in human cervical cancer cells by downregulating Akt/mTOR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celastrol inhibits rheumatoid arthritis by inducing autophagy via inhibition of the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Celastrol Induces Apoptosis and Autophagy via the AKT/mTOR Signaling Pathway in the Pituitary ACTH-secreting Adenoma Cells [journal.hep.com.cn]
- 6. Triptolide induces protective autophagy and apoptosis in human cervical cancer cells by downregulating Akt/mTOR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Celastrol Induces Apoptosis and Autophagy via the AKT/mTOR Signaling Pathway in the Pituitary ACTH-secreting Adenoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Wilforol C in CRISPR Screening
Disclaimer: There is currently no direct published research on the use of Wilforol C in CRISPR screening. The following application notes and protocols are based on the known biological activities of structurally related compounds and provide a generalized framework for researchers and drug development professionals interested in exploring the potential of this compound using CRISPR-Cas9 technology.
Introduction to this compound
This compound, also known as (+)-Wilforol C or 3-Epihederagenol, is a pentacyclic triterpenoid saponin. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in drug discovery due to their wide range of biological activities. The close structural analogue of this compound, hederagenin, has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.[1][2] These effects are often attributed to the modulation of key cellular signaling pathways, including the PI3K/Akt, NF-κB, and MAPK pathways.[3][4][5]
Given the pharmacological potential of related compounds, this compound presents an interesting candidate for further investigation. CRISPR-Cas9 screening technology offers a powerful approach to elucidate its mechanism of action, identify potential drug targets, and discover genes that may synergize with or confer resistance to its cytotoxic effects.
Hypothesized Mechanism of Action and Rationale for CRISPR Screening
Based on the known activities of hederagenin, it is hypothesized that this compound may exert anti-cancer effects by inducing apoptosis through the modulation of pro- and anti-apoptotic proteins and the inhibition of pro-survival signaling pathways like PI3K/Akt.[1][6][7] A genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes that, when inactivated, alter the sensitivity of cancer cells to this compound treatment. This can reveal novel targets and pathways involved in its mode of action.
Types of CRISPR Screens with this compound:
-
Sensitization Screen: Identifies genes whose knockout renders cells more sensitive to this compound, highlighting potential combination therapies.
-
Resistance Screen: Identifies genes whose knockout confers resistance to this compound, elucidating its mechanism of action and potential resistance mechanisms.
Experimental Protocols
This section outlines a general protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate cellular sensitivity to this compound in a cancer cell line (e.g., HeLa, a human cervical cancer cell line).[1]
Cell Line Preparation and Lentiviral Transduction
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cas9 Expression: Generate a stable Cas9-expressing HeLa cell line by lentiviral transduction with a lentiCas9-Blast vector, followed by blasticidin selection.
-
Lentiviral Library Production: Produce a pooled lentiviral sgRNA library (e.g., GeCKO v2) by transfecting HEK293T cells with the library plasmid and packaging plasmids.
-
Library Transduction: Transduce the Cas9-expressing HeLa cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
-
Puromycin Selection: Select for successfully transduced cells using puromycin.
This compound Treatment and Sample Collection
-
Determine IC50 of this compound: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound on the Cas9-expressing HeLa cells.
-
Screening:
-
Plate the transduced cell population at a sufficient density to maintain library representation.
-
Treat one arm of the experiment with this compound at a concentration around the IC50.
-
Maintain a parallel control arm with a vehicle (e.g., DMSO).
-
Culture the cells for 10-14 days, ensuring the cell population doublings outpace the library complexity.
-
-
Sample Collection: Harvest cells from both the this compound-treated and control populations.
Genomic DNA Extraction and Next-Generation Sequencing (NGS)
-
gDNA Extraction: Isolate genomic DNA from the harvested cells using a commercial kit.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
NGS Library Preparation: Prepare the amplicons for next-generation sequencing by adding Illumina adapters and barcodes.
-
Sequencing: Sequence the sgRNA libraries on a high-throughput sequencing platform.
Data Analysis
-
Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Hit Identification: Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the control.
-
Gene-Level Analysis: Aggregate the results from multiple sgRNAs targeting the same gene to obtain a gene-level score.
-
Pathway Analysis: Perform pathway analysis on the identified hit genes to understand the biological processes affected by this compound.
Data Presentation
The quantitative data from the CRISPR screen can be summarized in the following tables:
Table 1: Hypothetical Top 10 Enriched Genes (Potential Resistance Hits) in this compound-Treated Cells
| Gene Symbol | Description | Log2 Fold Change | p-value |
| GENE_A | Description of Gene A | 3.5 | 1.2e-8 |
| GENE_B | Description of Gene B | 3.1 | 5.6e-8 |
| GENE_C | Description of Gene C | 2.9 | 1.1e-7 |
| GENE_D | Description of Gene D | 2.7 | 4.3e-7 |
| GENE_E | Description of Gene E | 2.5 | 9.8e-7 |
| GENE_F | Description of Gene F | 2.3 | 2.1e-6 |
| GENE_G | Description of Gene G | 2.1 | 5.5e-6 |
| GENE_H | Description of Gene H | 1.9 | 1.2e-5 |
| GENE_I | Description of Gene I | 1.8 | 3.4e-5 |
| GENE_J | Description of Gene J | 1.7 | 7.8e-5 |
Table 2: Hypothetical Top 10 Depleted Genes (Potential Sensitization Hits) in this compound-Treated Cells
| Gene Symbol | Description | Log2 Fold Change | p-value |
| GENE_K | Description of Gene K | -4.2 | 3.4e-9 |
| GENE_L | Description of Gene L | -3.8 | 8.1e-9 |
| GENE_M | Description of Gene M | -3.6 | 2.5e-8 |
| GENE_N | Description of Gene N | -3.3 | 7.9e-8 |
| GENE_O | Description of Gene O | -3.1 | 1.5e-7 |
| GENE_P | Description of Gene P | -2.9 | 4.6e-7 |
| GENE_Q | Description of Gene Q | -2.7 | 9.1e-7 |
| GENE_R | Description of Gene R | -2.5 | 2.3e-6 |
| GENE_S | Description of Gene S | -2.3 | 6.7e-6 |
| GENE_T | Description of Gene T | -2.1 | 1.4e-5 |
Visualizations
Caption: Experimental workflow for a CRISPR-Cas9 screen with this compound.
Caption: Hypothesized modulation of the PI3K/Akt pathway by this compound.
References
- 1. Pharmacological overview of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological overview of hederagenin and its derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Hederagenin Protects PC12 Cells Against Corticosterone-Induced Injury by the Activation of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in Health Benefits of Hederagenin and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hederagenin | NOS inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Wilforol C in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilforol C is a pentacyclic triterpenoid compound isolated from plants of the Tripterygium genus, which have a long history in traditional medicine for treating inflammatory diseases and cancer. Due to its complex hydrophobic structure, careful consideration must be taken when preparing this compound for use in aqueous cell culture environments. These application notes provide a detailed protocol for the dissolution and application of this compound in cell culture experiments, as well as an overview of its putative signaling pathways based on current research on related compounds.
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,9R,10R,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [1] |
| Molecular Formula | C₃₀H₄₈O₄ | [1] |
| Molecular Weight | 472.7 g/mol | [1] |
| Predicted LogS | -6.94 | [1] |
| Predicted XlogP | 6.8 | [1] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and ethanol. | [1] |
Table 2: Recommended Starting Concentrations for this compound in Cell Culture
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 10-20 mM in 100% DMSO | Prepare a high-concentration stock to minimize the final DMSO percentage in the culture medium. |
| Final Working Concentration | 1-20 µM | This is a suggested starting range based on studies with the related compound Wilforol A[2]. The optimal concentration should be determined empirically for each cell line and assay. |
| Final DMSO Concentration | ≤ 0.1% (v/v) | To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally not exceeding 0.1%. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments. |
Experimental Protocols
Protocol 1: Dissolving this compound for Cell Culture
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO) and its subsequent dilution for use in cell culture.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM): a. Aseptically weigh out the required amount of this compound powder. For a 10 mM stock solution, you would need 4.727 mg of this compound per 1 mL of DMSO. b. In a sterile microcentrifuge tube, add the appropriate volume of 100% cell culture grade DMSO to the weighed this compound powder. c. Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
-
Prepare Working Solutions: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. c. Crucially, to avoid precipitation of the hydrophobic compound, add the this compound stock solution to the pre-warmed cell culture medium and mix immediately and thoroughly by gentle pipetting or inversion. Do not add the medium to the concentrated DMSO stock. d. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium). This will result in a final DMSO concentration of 0.1%.
-
Vehicle Control: a. Always prepare a vehicle control by adding the same volume of 100% DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. This control is essential to distinguish the effects of the compound from any potential effects of the solvent.
Protocol 2: General Cell Viability Assay (MTT Assay)
This protocol provides a general method to assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment. b. Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: a. Remove the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20 µM) and the vehicle control. b. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium from each well. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. b. Plot the percentage of viability against the concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Mandatory Visualization
Caption: Experimental workflow for preparing this compound for cell culture experiments.
Caption: Putative signaling pathways modulated by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Wilforol C Solubility and Handling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wilforol C. The information is designed to address common challenges encountered during experimental procedures, with a focus on improving solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a phytochemical with the molecular formula C30H48O4.[1] Its high lipophilicity, indicated by a predicted XlogP of 6.8, results in poor aqueous solubility.[1] This low solubility can be a significant hurdle in experimental settings, affecting compound concentration, bioavailability, and the reliability of in vitro and in vivo results.
Q2: What are the initial recommended solvents for dissolving this compound?
Given its hydrophobic nature, initial attempts to dissolve this compound should utilize organic solvents. Commonly used solvents for compounds with similar properties include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetone
-
Dichloromethane
It is crucial to first dissolve this compound in a minimal amount of an organic solvent before further dilution in aqueous buffers.
Q3: My this compound precipitates when I add it to my aqueous experimental medium. What should I do?
Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.
-
Increase the Organic Co-solvent Concentration: If your experimental system can tolerate it, increasing the percentage of the initial organic solvent (e.g., DMSO) in the final solution can help maintain solubility. However, be mindful of potential solvent toxicity in cell-based assays.
-
Use a Surfactant: Low concentrations of non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can help to create micelles that encapsulate the hydrophobic compound, improving its dispersion in aqueous media.[2]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][4]
Troubleshooting Guide: Improving this compound Solubility
This guide provides a structured approach to addressing solubility challenges with this compound.
| Issue | Potential Cause | Recommended Solution |
| This compound does not dissolve in the initial organic solvent. | The chosen solvent may not be optimal. | Try a different organic solvent from the recommended list (DMSO, Ethanol, etc.). Gentle warming and sonication can also aid dissolution. |
| Compound precipitates immediately upon addition to aqueous buffer. | The aqueous environment is causing the hydrophobic compound to fall out of solution. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).2. Serially dilute the stock solution in the same organic solvent to an intermediate concentration.3. Add the intermediate dilution to the aqueous buffer dropwise while vortexing to ensure rapid mixing. |
| Precipitation occurs over time or after temperature changes. | The compound is at its limit of solubility, and small environmental changes are causing it to crash out. | 1. Consider using a formulation approach such as complexation with cyclodextrins or creating a solid dispersion to enhance long-term stability in aqueous media.[3]2. Ensure the final solution is stored at a constant temperature. |
| Experimental results are inconsistent. | Poor solubility may be leading to inaccurate and variable concentrations of the active compound. | Develop a robust solubilization protocol and validate the concentration of this compound in your final experimental medium using an analytical method like HPLC. |
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent System
Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Weigh the appropriate amount of this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used if necessary.
-
-
Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.
-
To prepare the final working solution, add the intermediate DMSO solution to the aqueous buffer (e.g., PBS) dropwise while continuously vortexing. The final concentration of DMSO should ideally be kept below 0.5% (v/v) for most cell-based assays, but this will depend on the sensitivity of the experimental system.
Protocol 2: Improving this compound Solubility with Cyclodextrins
Objective: To enhance the aqueous solubility of this compound through complexation with a cyclodextrin.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Orbital shaker
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in deionized water. A common starting concentration is 10% (w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Incubate the mixture on an orbital shaker at room temperature for 24-48 hours to allow for complex formation.
-
After incubation, centrifuge the suspension to pellet the undissolved this compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining insoluble material.
-
The concentration of the solubilized this compound in the filtrate should be determined using a suitable analytical method, such as HPLC-UV.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Improving Solubility
Caption: Workflow for improving this compound solubility.
Hypothetical Signaling Pathway Modulation
Given that many complex natural products exert their effects through modulation of key cellular signaling pathways, the following diagram illustrates a common pathway that could be investigated in relation to this compound's biological activity.
Caption: Potential signaling pathways modulated by this compound.
References
Wilforol C Solution Stability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wilforol C. The information provided is based on publicly available data and general principles of chemical stability for triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a natural product with the molecular formula C30H48O4 and a molecular weight of 472.7 g/mol .[1][2] It is supplied as a powder with a purity of over 98% as determined by HPLC.[1] Its chemical structure is consistent with that of a triterpenoid.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines:
-
Solid (Powder): For long-term storage, this compound powder should be kept in a sealed container in a cool, dry place at -20°C.[1][3] For short-term storage, 2-8°C is recommended.[3]
-
In Solution: Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to one year.[2] It is best to use the solution as soon as possible after preparation.[2]
Q3: How can I improve the solubility of this compound?
If you encounter solubility issues with this compound, the following tip may be helpful: gently warm the solution at 37°C and use an ultrasonic bath to aid dissolution.[1] It is important to select an appropriate solvent for your specific experimental needs.[2]
Q4: What are the potential stability issues for this compound in solution?
While specific degradation pathways for this compound have not been extensively published, as a triterpenoid, it may be susceptible to degradation through oxidation. Studies on other diterpenoids have shown that they can be metabolized via oxidation, leading to the formation of various oxidized metabolites.
Q5: Are there any known degradation products of this compound?
Currently, there is no publicly available information detailing the specific degradation products of this compound in various solutions. To identify potential degradants in your experimental setup, a stability-indicating analytical method, such as HPLC-MS, would be required.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in solution.
| Problem | Possible Cause | Recommended Solution |
| Precipitation in solution upon storage | - Poor solubility of this compound in the chosen solvent.- The concentration of the solution is too high.- The storage temperature is too high, leading to solvent evaporation or degradation. | - Try the solubility enhancement tip mentioned in the FAQs (warming and sonication).- Consider using a different solvent or a co-solvent system.- Prepare a more dilute stock solution.- Ensure the solution is stored at the recommended -80°C in a tightly sealed container.[2] |
| Discoloration of the solution | - Oxidation of this compound.- Reaction with impurities in the solvent or container.- Exposure to light. | - Use high-purity solvents and degas them before use to remove dissolved oxygen.- Store solutions in amber vials or protect them from light.- Prepare fresh solutions before each experiment. |
| Loss of biological activity | - Degradation of this compound.- Adsorption of the compound to the container surface. | - Follow the recommended storage conditions to minimize degradation.- Perform a stability study to determine the rate of degradation under your experimental conditions.- Consider using low-adsorption microplates or tubes. |
| Inconsistent experimental results | - Incomplete dissolution of this compound.- Degradation of the stock solution over time. | - Ensure complete dissolution of the powder before use.- Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.- Aliquot the stock solution into single-use vials. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure for determining the stability of this compound in a specific solvent and at a given temperature.
1. Objective: To quantify the degradation of this compound in a chosen solvent over time at a specified temperature.
2. Materials:
- This compound powder
- High-purity solvent (e.g., DMSO, ethanol)
- HPLC-grade solvents for the mobile phase
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with a suitable detector (e.g., UV-Vis or MS)
- A suitable HPLC column (e.g., C18)
- Temperature-controlled incubator or water bath
- pH meter (if using aqueous buffers)
3. Procedure:
- Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound powder and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 10 mM).
- Sample Preparation for Stability Study: Dilute the stock solution with the same solvent to a final concentration suitable for HPLC analysis (e.g., 100 µM).
- Time Zero (T0) Analysis: Immediately analyze an aliquot of the diluted solution by HPLC to determine the initial concentration of this compound. This will serve as the baseline.
- Incubation: Place the remaining solution in a tightly sealed, light-protected container and store it at the desired temperature (e.g., room temperature, 37°C, or 4°C).
- Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the solution and analyze it by HPLC.
- Data Analysis:
- Quantify the peak area of this compound at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
- Plot the percentage of remaining this compound against time to visualize the degradation profile.
- If applicable, calculate the degradation rate constant (k) and the half-life (t½) of this compound under the tested conditions.
4. Stability-Indicating Method Development: It is crucial that the HPLC method is "stability-indicating," meaning it can separate the intact this compound from its degradation products. This is often achieved through forced degradation studies, where the compound is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate degradants, followed by the development of an HPLC method that can resolve all resulting peaks.
Quantitative Data Summary
As there is no publicly available quantitative stability data for this compound, the following table is a template that researchers can use to summarize their findings from stability studies.
Table 1: Hypothetical Stability of this compound (100 µM) in Different Solvents at 25°C
| Solvent | Time (hours) | % this compound Remaining | Appearance |
| DMSO | 0 | 100 | Clear, colorless |
| 24 | 98.5 | Clear, colorless | |
| 48 | 96.2 | Clear, colorless | |
| 72 | 94.1 | Clear, colorless | |
| Ethanol | 0 | 100 | Clear, colorless |
| 24 | 95.3 | Clear, colorless | |
| 48 | 90.1 | Faint yellow tint | |
| 72 | 85.6 | Yellow tint | |
| PBS (pH 7.4) | 0 | 100 | Clear, colorless |
| 24 | 88.7 | Clear, colorless | |
| 48 | 75.4 | Slight precipitation | |
| 72 | 60.2 | Precipitation |
Visualizations
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in solution.
Hypothetical Signaling Pathway
Many triterpenoids are known to exhibit anti-inflammatory effects by modulating the NF-κB signaling pathway. The following diagram illustrates a hypothetical mechanism of action for this compound.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
References
Navigating Experimental Variability with Wilforol C: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for researchers utilizing Wilforol C in their experiments. Due to the limited availability of specific public data on this compound, this guide leverages established knowledge of its compound class, pentacyclic triterpenoids, to address common sources of experimental variability. This information is intended to help you anticipate challenges, troubleshoot effectively, and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected biological effects?
This compound is a pentacyclic triterpenoid, a class of natural compounds known for a wide range of biological activities. While specific studies on this compound are not extensively available, pentacyclic triterpenoids are widely reported to exhibit anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4] These effects are often achieved by modulating key cellular signaling pathways.
Q2: I'm observing inconsistent results between experiments. What are the common causes of variability when working with compounds like this compound?
Inconsistent results with natural compounds like this compound can stem from several factors inherent to the compound's chemical nature and the experimental setup. Key areas to investigate include:
-
Compound Solubility and Stability: Triterpenoids are often characterized by low aqueous solubility, which can lead to issues with accurate dosing and bioavailability in cell-based assays.[1][5] Stability can also be a concern, with factors like temperature, humidity, and exposure to light potentially degrading the compound over time.[6]
-
Purity and Characterization of the Compound: The purity of a natural product extract can significantly impact its activity. Ensure your this compound sample is well-characterized and free of contaminants that could produce off-target effects.
-
Experimental Conditions: Minor variations in cell culture conditions, passage number, reagent concentrations, and incubation times can lead to significant differences in experimental outcomes.
-
Assay-Specific Variability: The choice of experimental assay and its sensitivity can influence the observed effects. Ensure that the selected assays are appropriate for measuring the expected biological activity of this compound.
Troubleshooting Experimental Issues
Issue 1: Poor or Inconsistent Biological Activity
If you are observing lower-than-expected or highly variable activity of this compound, consider the following troubleshooting steps:
1. Verify Compound Solubility and Preparation:
-
Problem: this compound, as a triterpenoid, may have poor solubility in aqueous media, leading to precipitation and inaccurate concentrations in your experiment.
-
Solution:
-
Solvent Selection: Use an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution. Be mindful of the final solvent concentration in your experimental medium, as high concentrations can be toxic to cells.
-
Sonication and Vortexing: Ensure the compound is fully dissolved in the stock solution by vortexing and/or sonicating.
-
Working Dilutions: Prepare fresh working dilutions for each experiment from the stock solution to avoid precipitation over time.
-
2. Assess Compound Stability:
-
Problem: The compound may be degrading during storage or under experimental conditions.
-
Solution:
-
Storage: Store the solid compound and stock solutions at the recommended temperature (typically -20°C or -80°C) and protected from light.
-
Fresh Preparations: Prepare fresh dilutions immediately before each experiment.
-
Experimental Conditions: Triterpenoid glycosides have been shown to be relatively stable under various conditions, but the stability of this compound specifically is unknown.[6] Consider the pH and temperature of your experimental setup.
-
3. Standardize Experimental Protocols:
-
Problem: Minor variations in your experimental workflow can introduce significant variability.
-
Solution:
-
Consistent Cell Handling: Use cells within a consistent passage number range and ensure they are seeded at the same density for each experiment.
-
Precise Reagent Preparation: Calibrate pipettes regularly and prepare fresh reagents to ensure accurate concentrations.
-
Control for Incubation Times: Adhere strictly to the planned incubation times for compound treatment and subsequent assays.
-
Issue 2: Unexpected or Off-Target Effects
If you observe biological effects that are not consistent with the known activities of pentacyclic triterpenoids, consider these points:
1. Evaluate Compound Purity:
-
Problem: Contaminants in the this compound sample could be responsible for the unexpected activity.
-
Solution:
-
Purity Analysis: If possible, verify the purity of your compound using analytical techniques such as HPLC or Mass Spectrometry.
-
Source of Compound: Ensure you are using a reputable supplier for your this compound.
-
2. Consider the Cellular Context:
-
Problem: The biological effects of a compound can be highly dependent on the cell type and its specific signaling network.
-
Solution:
-
Cell Line Characterization: Be aware of the specific characteristics of your chosen cell line, including its common signaling pathway activities.
-
Literature Review: Research how other pentacyclic triterpenoids behave in your experimental model system.
-
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C30H48O4 |
| Compound Class | Pentacyclic Triterpenoid |
| Known Source | Stauntonia hexaphylla |
This data is compiled from publicly available chemical databases. Experimental validation is recommended.
Experimental Protocols & Methodologies
While a specific, validated protocol for this compound is not available, a generalized workflow for testing a novel plant-derived compound is presented below.
General Workflow for In Vitro Analysis of this compound
Caption: A generalized experimental workflow for in vitro studies with this compound.
Potential Signaling Pathways Modulated by this compound
Based on the known activities of pentacyclic triterpenoids, this compound may modulate several key signaling pathways implicated in cancer and inflammation.[3][7] The diagram below illustrates a simplified representation of the PI3K/Akt pathway, a common target of this compound class.
PI3K/Akt Signaling Pathway
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Bioactive Pentacyclic Triterpenes Trigger Multiple Signalling Pathways for Selective Apoptosis Leading to Anticancer Efficacy: Recent Updates and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability evaluation of selected polyphenols and triterpene glycosides in black cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Pentacyclic Triterpenoids in Non-Small Cell Lung Cancer: The Mechanisms of Action and Therapeutic Potential | MDPI [mdpi.com]
Technical Support Center: Optimizing Triptolide Concentration for Assays
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with compounds from Tripterygium wilfordii. Due to the limited publicly available data on Wilforol C, this guide focuses on Triptolide , a major bioactive diterpenoid triepoxide isolated from the same plant. Triptolide is extensively studied for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties, making it a valuable reference compound for optimizing assay conditions. The principles and troubleshooting strategies outlined here can be adapted for other related compounds.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for Triptolide in in-vitro assays?
A1: The effective concentration of Triptolide is highly dependent on the cell type and the specific assay. For initial screening, a broad concentration range is recommended. Based on published data, a starting range of 1 nM to 1 µM is often used. For cytotoxicity assays, IC50 values are frequently observed in the low nanomolar range for many cancer cell lines.[1][2][3][4][5][6] For assays investigating signaling pathway modulation, such as NF-κB inhibition, effective concentrations can also be in the low nanomolar range.[7][8]
Q2: How should I dissolve and store Triptolide?
A2: Triptolide has poor solubility in aqueous solutions. It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[9]
-
Preparation of Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[10] For a 10 mM stock, you can reconstitute 5 mg of Triptolide powder in 1.38 ml of DMSO.[10]
-
Storage: Store the lyophilized powder at -20°C, desiccated, for up to 24 months.[10] Once dissolved in DMSO, the stock solution should be stored at -20°C and is stable for at least one month.[10] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[10]
-
Working Dilutions: For cell-based assays, dilute the DMSO stock solution in your cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[11]
Q3: What are the primary signaling pathways affected by Triptolide?
A3: Triptolide exerts its biological effects by modulating multiple signaling pathways. The most well-documented pathways include:
-
NF-κB Signaling Pathway: Triptolide is a potent inhibitor of the NF-κB pathway, which is a key regulator of inflammation and cell survival.[7][12][13] It can inhibit the transactivation function of NF-κB.[14]
-
MAPK Signaling Pathway: Triptolide has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including JNK and ERK, which are involved in cell proliferation, differentiation, and apoptosis.[12][13]
-
p53 Signaling Pathway: In some cancer cells, Triptolide can induce the nuclear accumulation of the tumor suppressor protein p53, leading to apoptosis.[12]
-
RNA Polymerase II Inhibition: Triptolide can covalently bind to the XPB subunit of the transcription factor TFIIH, leading to the inhibition of RNA polymerase II-dependent transcription.[10][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | Poor aqueous solubility of Triptolide. | Ensure the final DMSO concentration in the culture medium is kept low (e.g., <0.1%). Prepare working solutions fresh from a DMSO stock just before use. Briefly vortex or sonicate the diluted solution before adding it to the cells. |
| High Variability Between Replicates | Inconsistent compound distribution in wells. Improper cell seeding. | After adding the diluted Triptolide to the wells, gently swirl the plate to ensure even distribution. Ensure a homogenous cell suspension during seeding and check for uniform cell attachment before adding the compound. |
| No Observable Effect at Expected Concentrations | Cell line may be resistant. Compound degradation. Inaccurate stock concentration. | Verify the sensitivity of your cell line to Triptolide by including a known sensitive cell line as a positive control. Ensure proper storage of the Triptolide stock solution. Confirm the concentration of your stock solution, if possible. |
| High Background Cytotoxicity in Vehicle Control | DMSO concentration is too high. | Perform a dose-response experiment with your vehicle (DMSO) alone to determine the maximum tolerated concentration for your specific cell line. Keep the final DMSO concentration consistent across all wells, including the untreated control. |
| Unexpected or Off-Target Effects | Triptolide affects multiple signaling pathways. | Be aware of the pleiotropic effects of Triptolide. Use specific inhibitors for other pathways as controls to dissect the specific mechanism of action you are investigating. Validate key findings using complementary assays. |
Data Presentation
Table 1: Reported IC50 Values of Triptolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | 24, 48, 72h | Varies with duration | [5] |
| MDA-MB-231 | Breast Cancer | - | - | [5] |
| Capan-1 | Pancreatic Cancer | - | 10 | [2][10] |
| Capan-2 | Pancreatic Cancer | - | 20 | [2][10] |
| SNU-213 | Pancreatic Cancer | - | 9.6 | [2] |
| A549 | Non-Small Cell Lung Cancer | 24h | 140.3 | [6] |
| H1395 | Non-Small Cell Lung Cancer | 24h | 143.2 | [6] |
| SK-MEL-5 | Melanoma | 24, 48, 72, 96h | Dose- and time-dependent | [4] |
| SK-MEL-28 | Melanoma | 24, 48, 72, 96h | Dose- and time-dependent | [4] |
| Leukemia Cell Lines | Leukemia | 48h | < 15 | [1] |
| Leukemia Cell Lines | Leukemia | 72h | < 10 | [1] |
| Various ALL Cell Lines | Acute Lymphoblastic Leukemia | - | 47-73 | [3] |
Table 2: Solubility of Triptolide
| Solvent | Solubility | Reference |
| DMSO | >18 mg/mL | [16] |
| DMF | ~12 mg/mL | [9] |
| Aqueous Buffers | Sparingly soluble | [9] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[17][18][19][20]
Materials:
-
Cells of interest
-
Complete culture medium
-
Triptolide
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Triptolide in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent and non-toxic to the cells.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Triptolide. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: NF-κB Reporter Assay
This protocol outlines a general procedure for an NF-κB luciferase reporter assay.[7][8][21]
Materials:
-
Cells stably or transiently transfected with an NF-κB-driven luciferase reporter plasmid.
-
Complete culture medium.
-
Triptolide.
-
DMSO.
-
Inducing agent (e.g., TNF-α or LPS).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of Triptolide (dissolved in culture medium from a DMSO stock) for 1-2 hours.
-
Stimulate the cells with an appropriate inducer of the NF-κB pathway (e.g., TNF-α at 10 ng/mL) for a specified time (e.g., 6-8 hours). Include appropriate controls: unstimulated cells, stimulated cells with vehicle (DMSO), and cells treated with Triptolide alone.
-
After stimulation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay kit.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
Express the results as a percentage of the stimulated control and determine the inhibitory concentration of Triptolide.
Visualizations
Caption: Key signaling pathways modulated by Triptolide.
References
- 1. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Triptolide suppresses melanoma cell growth in vitro and in vivo through the Src-ERK signaling pathway [jcancer.org]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Triptolide | Cell Signaling Technology [cellsignal.com]
- 11. Triptolide Tripterygium wilfordii, = 98 HPLC, solid 38748-32-2 [sigmaaldrich.com]
- 12. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 14. Triptolide | ADC Cytotoxin chemical | Mechanism | Concentration [selleckchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. apexbt.com [apexbt.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. broadpharm.com [broadpharm.com]
- 20. static.igem.wiki [static.igem.wiki]
- 21. bpsbioscience.com [bpsbioscience.com]
preventing Wilforol C degradation during storage
This technical support center provides guidance on preventing the degradation of Wilforol C during storage. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific degradation pathways for this compound are not extensively documented in publicly available literature, the recommendations provided are based on its chemical structure and general principles of natural product stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Long-term storage: -20°C[1].
-
Short-term storage: 2-8°C[1].
-
Atmosphere: Store in a dry, well-ventilated place with the container tightly closed[1]. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation.
-
Light: Protect from light, especially UV radiation.
Q2: What is the chemical structure of this compound and how might it influence its stability?
This compound is a complex diterpenoid with the molecular formula C30H48O4[2]. Its structure contains several functional groups that are susceptible to degradation, including secondary and tertiary hydroxyl groups, a carboxylic acid, and a complex polycyclic alkane framework. These features make it prone to oxidation, dehydration, and esterification reactions.
Q3: What are the likely degradation pathways for this compound?
Based on its structure and general knowledge of diterpenoid chemistry, the following degradation pathways are plausible:
-
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes. The allylic hydroxyl group is particularly susceptible to oxidation.
-
Dehydration: The tertiary hydroxyl group can be eliminated to form a double bond, particularly under acidic or thermal stress.
-
Esterification: The carboxylic acid can react with alcohols, including other this compound molecules, to form esters, especially if stored in an alcohol-based solvent.
-
Isomerization: Changes in pH or exposure to heat can potentially lead to epimerization at stereocenters.
Q4: Are there any recommended stabilizers for this compound?
While specific stabilizers for this compound have not been reported, general-purpose antioxidants may be beneficial, particularly if oxidation is a concern. These could include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Ascorbic acid (Vitamin C)
-
Tocopherol (Vitamin E)
The choice and concentration of a stabilizer should be carefully evaluated for compatibility and effectiveness.
Q5: How can I monitor the stability of my this compound samples?
A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective technique for this purpose[3][4]. A validated HPLC method should be able to separate the intact this compound from its degradation products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of potency (decrease in main peak area by HPLC) | Degradation due to improper storage conditions. | Verify storage temperature and atmosphere. Ensure the container is tightly sealed and protected from light. Consider aliquoting the sample to minimize freeze-thaw cycles. |
| Appearance of new peaks in the HPLC chromatogram | Formation of degradation products. | Perform forced degradation studies (see Experimental Protocols) to tentatively identify degradation pathways. Characterize the new peaks using LC-MS or NMR to understand the degradation mechanism. |
| Change in physical appearance (e.g., color change, precipitation) | Significant degradation or insolubility issues. | Re-evaluate the storage solvent. If in solution, check for precipitation. If solid, discoloration may indicate oxidation. |
| Inconsistent results between experiments | Sample integrity issues. | Prepare fresh stock solutions for each experiment. Ensure the solvent used for stock solutions is of high purity and free of contaminants. |
Experimental Protocols
Protocol: Development of a Stability-Indicating HPLC Method and Forced Degradation Studies
This protocol outlines the steps to develop a stability-indicating HPLC method for this compound and perform forced degradation studies to understand its degradation profile.
1. HPLC Method Development
-
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Instrumentation: HPLC with a UV/Vis or PDA detector. An LC-MS system is highly recommended for peak identification.
-
Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with acetonitrile and water (with 0.1% formic acid or acetic acid to improve peak shape) is recommended.
-
Detection: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan, likely in the 200-220 nm range due to the lack of a strong chromophore).
-
Method Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve good resolution between the main peak and any impurity or degradation peaks.
2. Forced Degradation Studies
-
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
-
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 6, 12, and 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Heat the solid compound and a solution at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24, 48, and 72 hours.
-
-
At each time point, neutralize the acid and base-stressed samples and analyze all samples by the developed HPLC method.
-
Compare the chromatograms of the stressed samples to a control sample (stored at -20°C).
-
Identify and quantify the degradation products. If using LC-MS, analyze the mass spectra of the new peaks to propose structures for the degradants.
-
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Duration (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| Control (-20°C) | 72 | 99.8 | < 0.1 | < 0.1 |
| 0.1 M HCl, 60°C | 24 | 85.2 | 10.5 | 2.1 |
| 0.1 M NaOH, 60°C | 24 | 90.1 | 5.3 | 3.5 |
| 3% H₂O₂, RT | 24 | 75.6 | 18.9 | 4.3 |
| 80°C (solution) | 72 | 92.5 | 4.8 | 1.9 |
| UV light (254 nm) | 72 | 95.3 | 2.1 | 1.5 |
Visualizations
References
- 1. Genetic investigation of the catabolic pathway for degradation of abietane diterpenoids by Pseudomonas abietaniphila BKME-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemical: this compound [caps.ncbs.res.in]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Overcoming Wilforol C Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Wilforol C in their cell line experiments. This compound is a potent diterpenoid epoxide derived from Tripterygium wilfordii, with Triptolide being its most well-known and studied analog. The guidance provided here is based on the known mechanisms of action and resistance to Triptolide and related compounds.
Frequently Asked Questions (FAQs)
Q1: My cells have become less sensitive to this compound treatment over time. What are the possible reasons?
A1: Acquired resistance to this compound can arise from several molecular changes within the cancer cells. The most probable causes include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can actively pump this compound out of the cells, reducing its intracellular concentration and efficacy.[1][2][3]
-
Upregulation of pro-survival pathways: Cancer cells may adapt by upregulating signaling pathways that promote survival and inhibit apoptosis. Key pathways implicated include:
-
NF-κB signaling: Constitutive activation of the NF-κB pathway can lead to the expression of anti-apoptotic genes, counteracting the pro-apoptotic effects of this compound.[4]
-
Nrf2 antioxidant response: Increased expression and activity of the transcription factor Nrf2 can protect cells from the oxidative stress induced by this compound, thereby promoting cell survival.[5][6][7]
-
-
Altered expression of Heat Shock Proteins (HSPs): Elevated levels of HSPs, particularly HSP27 and HSP70, can confer resistance by preventing protein aggregation and inhibiting apoptosis.[8]
Q2: How can I determine if my resistant cells are overexpressing ABC transporters?
A2: You can assess ABC transporter activity using a functional assay with a fluorescent substrate like Rhodamine 123. Increased efflux of the dye, which can be measured by flow cytometry or a fluorescence plate reader, indicates higher ABC transporter activity. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: What are the signs of NF-κB pathway activation in my resistant cell line?
A3: Increased NF-κB activity can be detected by several methods. A common approach is to measure the nuclear translocation of the p65 subunit of NF-κB using immunofluorescence or western blotting of nuclear and cytoplasmic fractions. A more quantitative method is the NF-κB luciferase reporter assay, which measures the transcriptional activity of NF-κB.
Q4: Can I reverse the resistance to this compound?
A4: In some cases, resistance can be overcome. Strategies include:
-
Co-administration with an ABC transporter inhibitor: If increased efflux is the cause, using a known inhibitor of P-gp or other relevant transporters may restore sensitivity.
-
Targeting the identified resistance pathway: For instance, if you observe Nrf2 upregulation, using an Nrf2 inhibitor in combination with this compound could be effective.
-
Combination therapy: Triptolide (a this compound analog) has been shown to synergize with other chemotherapeutic agents to overcome resistance.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Decreased cell death observed with this compound treatment compared to initial experiments. | 1. Development of acquired resistance. 2. Issues with the compound's stability or concentration. | 1. Verify the IC50 of your current cell stock and compare it to the parental line (see Protocol 1). 2. Confirm the identity and purity of your this compound stock. Prepare fresh dilutions for each experiment. |
| IC50 of this compound has significantly increased. | 1. Upregulation of ABC transporters. 2. Activation of pro-survival signaling (NF-κB, Nrf2). 3. Increased expression of Heat Shock Proteins. | 1. Perform a Rhodamine 123 efflux assay (see Protocol 2). 2. Assess NF-κB activation (see Protocol 3) and Nrf2 pathway activity (see Protocol 4). 3. Quantify HSP27 and HSP70 expression via Western Blot or qPCR. |
| No change in cell viability, but downstream effects of this compound (e.g., apoptosis) are diminished. | Alterations in apoptotic signaling pathways downstream of the initial drug-target interaction. | Analyze the expression and phosphorylation status of key apoptotic proteins (e.g., Bcl-2 family members, caspases) by Western Blot. |
Quantitative Data Summary
The following tables provide examples of IC50 values for Triptolide (a this compound analog) in various cancer cell lines, including those with induced resistance to other drugs. This data can serve as a reference for expected sensitivity ranges.
Table 1: IC50 Values of Triptolide in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CNE2 | Nasopharyngeal Carcinoma | 23.6 ± 1.41 | [10] |
| CNE2-SR (Radioresistant) | Nasopharyngeal Carcinoma | 31.2 ± 1.16 | [10] |
| A549 | Lung Adenocarcinoma | ~30 | [11] |
| A549/TaxR (Taxol-resistant) | Lung Adenocarcinoma | 15.6 | [11] |
| CCRF-CEM | Leukemia | 10.21 | [12] |
| CEM/ADR5000 (Doxorubicin-resistant) | Leukemia | 7.72 | [12] |
| U87.MG | Glioblastoma | 25 | [12] |
| U87.MGΔEGFR | Glioblastoma | 21 | [12] |
| HuCCT1 | Cholangiocarcinoma | 12.6 ± 0.6 | [13] |
| QBC939 | Cholangiocarcinoma | 20.5 ± 4.2 | [13] |
| FRH0201 | Cholangiocarcinoma | 18.5 ± 0.7 | [13] |
Experimental Protocols
Protocol 1: Determining the IC50 Value using a Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Parental and potentially resistant cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a duration relevant to your experimental design (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: ABC Transporter Activity Assay (Rhodamine 123 Efflux)
This protocol measures the activity of ABC transporters, such as P-glycoprotein.
Materials:
-
Parental and resistant cell lines
-
Rhodamine 123 (fluorescent substrate)
-
Verapamil or other known ABC transporter inhibitor (positive control)
-
Flow cytometer or fluorescence microplate reader
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Harvest and wash the cells, then resuspend them in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.
-
For the inhibitor control, pre-incubate a sample of cells with the ABC transporter inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.
-
Add Rhodamine 123 to all cell samples to a final concentration of 1 µM.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light, to allow for dye uptake.
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor for the respective samples).
-
Incubate the cells at 37°C to allow for dye efflux.
-
At different time points (e.g., 0, 30, 60, and 120 minutes), take aliquots of the cells.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer or a fluorescence microplate reader (with appropriate excitation/emission wavelengths for Rhodamine 123, typically ~488 nm excitation and ~525 nm emission).
-
Reduced intracellular fluorescence in the resistant cells compared to the parental cells, which is reversible by the inhibitor, indicates increased ABC transporter activity.
Protocol 3: NF-κB Activation Assay (Luciferase Reporter Assay)
This protocol quantitatively measures the transcriptional activity of NF-κB.[14][15][16][17][18]
Materials:
-
Cells of interest
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Luciferase assay kit
-
Luminometer
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24-48 hours, treat the transfected cells with this compound or a vehicle control. You may also include a positive control for NF-κB activation (e.g., TNF-α).
-
Following the treatment period, lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Normalize the firefly luciferase activity (from the NF-κB reporter) to the Renilla luciferase activity (from the control plasmid) to account for variations in transfection efficiency and cell number.
-
An increase in the normalized luciferase activity in resistant cells compared to parental cells suggests a higher basal or this compound-induced NF-κB activity.
Protocol 4: Nrf2 Pathway Activation (Western Blot for Nrf2 and Keap1)
This protocol assesses the levels of key proteins in the Nrf2 antioxidant response pathway.[19][20][21][22]
Materials:
-
Parental and resistant cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against Nrf2 and Keap1
-
A primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Treat parental and resistant cells with this compound or a vehicle control for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies against Nrf2, Keap1, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of Nrf2 and Keap1 to the loading control. An increased Nrf2/Keap1 ratio in resistant cells may indicate activation of this protective pathway.
Visualizations
Caption: Key signaling pathways involved in resistance to this compound.
References
- 1. genomembrane.com [genomembrane.com]
- 2. Frontiers | Triptolide Downregulates the Expression of NRF2 Target Genes by Increasing Cytoplasmic Localization of NRF2 in A549 Cells [frontiersin.org]
- 3. Triptolide induces hepatotoxicity by promoting ferroptosis through Nrf2 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Activation of Nrf2 Protects against Triptolide-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triptolide reverses cis‑diamminedichloroplatinum resistance in esophageal squamous cell carcinoma by suppressing glycolysis and causing mitochondrial malfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triptolide inhibits cell growth and GRP78 protein expression but induces cell apoptosis in original and radioresistant NPC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Network pharmacology of triptolide in cancer cells: implications for transcription factor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. bowdish.ca [bowdish.ca]
- 17. pubcompare.ai [pubcompare.ai]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Different Inhibition of Nrf2 by Two Keap1 Isoforms α and β to Shape Malignant Behaviour of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role and Mechanism of Keap1/Nrf2 Signaling Pathway in the Regulation of Autophagy in Alleviating Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Wilforol C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Wilforol C. The information is based on the predicted mechanism of action of this compound as a potential PI3K/AKT pathway inhibitor, drawing parallels from the known activities of its structural analog, Wilforol A, and other inhibitors of this pathway.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action of this compound?
A1: While direct studies on this compound are limited, its structural analog, Wilforol A, has been shown to inhibit the PI3K/AKT signaling pathway. Therefore, it is highly probable that this compound also functions as an inhibitor of this pathway. The PI3K/AKT pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers, making it a key therapeutic target.
Q2: What are the potential on-target effects of this compound?
A2: As a putative PI3K/AKT inhibitor, the expected on-target effects of this compound include:
-
Inhibition of cancer cell proliferation and growth.
-
Induction of apoptosis (programmed cell death).
-
Reduction in the phosphorylation of downstream targets of AKT, such as mTOR, GSK3β, and FOXO transcription factors.
Q3: What are the potential off-target effects of this compound?
A3: Off-target effects can arise from the interaction of this compound with unintended proteins. For inhibitors of the PI3K/AKT pathway, common off-target effects include:
-
Activation of compensatory signaling pathways: Inhibition of the PI3K/AKT pathway can sometimes lead to the upregulation of other survival pathways, such as the MAPK/ERK and STAT3 pathways, as the cell attempts to overcome the blockade.
-
Interaction with other kinases: Due to structural similarities in the ATP-binding pockets of kinases, small molecule inhibitors can sometimes bind to and inhibit other kinases besides the intended target.
-
Effects on non-kinase proteins: Triterpenoid compounds, the class to which this compound belongs, have been reported to interact with a variety of cellular targets beyond kinases.
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: Minimizing off-target effects is crucial for obtaining reliable and interpretable experimental results. Here are several strategies:
-
Dose-Response Studies: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A comprehensive dose-response curve should be generated to determine the optimal concentration range.
-
Use of Multiple Cell Lines: Confirm the effects of this compound in multiple cell lines to ensure the observed phenotype is not cell-line specific.
-
Control Experiments: Include appropriate positive and negative controls in all experiments. For example, use a well-characterized, selective PI3K/AKT inhibitor as a positive control.
-
Rescue Experiments: To confirm that the observed phenotype is due to the inhibition of the PI3K/AKT pathway, attempt to "rescue" the effect by overexpressing a constitutively active form of AKT.
-
Selectivity Profiling: If resources permit, perform a kinase selectivity screen to identify other potential kinase targets of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of cell proliferation. | 1. Suboptimal concentration of this compound. 2. Cell line is resistant to PI3K/AKT inhibition. 3. Compound instability. | 1. Perform a dose-response study to determine the IC50 value for your specific cell line. 2. Verify the activation status of the PI3K/AKT pathway in your cell line (e.g., by checking for PTEN loss or PIK3CA mutations). Consider using a cell line known to be sensitive to PI3K/AKT inhibitors. 3. Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. |
| Activation of other signaling pathways (e.g., ERK, STAT3) upon treatment. | Compensatory signaling activation is a known mechanism of resistance to PI3K/AKT inhibitors. | 1. Monitor the activation status of key compensatory pathways (e.g., by Western blotting for p-ERK and p-STAT3). 2. Consider combination therapy with inhibitors of the activated compensatory pathways to enhance the anti-proliferative effect. |
| Observed phenotype does not correlate with PI3K/AKT pathway inhibition. | This compound may have significant off-target effects that are responsible for the observed phenotype. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement of PI3K or AKT in intact cells. 2. Conduct a chemo-proteomics study to identify the full spectrum of this compound binding partners within the cell. 3. Use orthogonal approaches, such as siRNA-mediated knockdown of PI3K or AKT, to mimic the on-target effect and compare it to the phenotype induced by this compound. |
Experimental Protocols
1. Dose-Response Assay for IC50 Determination
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a period relevant to your experimental question (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
2. Western Blotting for PI3K/AKT Pathway Inhibition
This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.
-
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6, anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PI3K/AKT Pathway Status | This compound IC50 (µM) |
| MCF-7 | Breast | PIK3CA mutant | Data to be determined |
| PC-3 | Prostate | PTEN null | Data to be determined |
| A549 | Lung | Wild-type | Data to be determined |
| U87-MG | Glioblastoma | PTEN null | Data to be determined |
Table 2: Hypothetical Kinase Selectivity Profile of this compound (at 1 µM)
| Kinase | % Inhibition |
| PI3Kα | Data to be determined |
| PI3Kβ | Data to be determined |
| PI3Kδ | Data to be determined |
| PI3Kγ | Data to be determined |
| mTOR | Data to be determined |
| AKT1 | Data to be determined |
| ERK1 | Data to be determined |
| STAT3 | Data to be determined |
| Other kinases | Data to be determined |
Visualizations
Caption: Predicted signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Logical relationship of on-target and off-target effects.
Technical Support Center: Wilforol C In Vivo Delivery
Note to Researchers: Direct experimental data on a compound specifically named "Wilforol C" is limited in publicly available literature. However, "Wilforol" is a common prefix for compounds isolated from Tripterygium wilfordii (Thunder God Vine)[1][2][3]. The challenges associated with these compounds, particularly the well-studied diterpenoid triptolide (TP), are highly consistent. This guide leverages the extensive research on triptolide and its analogs to address the anticipated challenges in the in vivo delivery of this compound, as they share fundamental physicochemical and toxicological properties[4][5][6].
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to successful in vivo delivery of this compound? A1: The main challenges are twofold:
-
Poor Physicochemical Properties: Like its analog triptolide, this compound is expected to have very low water solubility and bioavailability, making it difficult to formulate for systemic administration[4][6][7][8].
-
High Systemic Toxicity: Compounds from Tripterygium wilfordii exhibit significant dose-dependent toxicity, which can cause severe side effects and limit the therapeutic window[4][5][9]. The goal of a delivery system is to maximize efficacy at the target site while minimizing exposure to healthy tissues[10].
Q2: Why does my this compound formulation show high toxicity in animal models, even at low doses? A2: This is likely due to the narrow therapeutic window of this compound. Without a targeted delivery strategy, the compound distributes non-specifically throughout the body, affecting healthy organs and tissues. Nanotechnology-based delivery systems are a primary strategy to mitigate this by increasing drug concentration at the lesion site through active or passive targeting[9][10].
Q3: Can I simply dissolve this compound in an organic solvent like DMSO for in vivo use? A3: While DMSO can dissolve hydrophobic compounds, its use for in vivo injections is highly discouraged for long-term or clinical studies. High concentrations of DMSO can be toxic, cause hemolysis, and lead to rapid precipitation of the drug in the aqueous environment of the bloodstream, resulting in poor bioavailability and potential embolism. Co-solvents and emulsifying agents are often required, but advanced formulations like nanoparticles or liposomes are generally superior for improving safety and efficacy[10].
Q4: What is the proposed mechanism of action for this compound that makes targeted delivery so important? A4: Triptolide, a related compound, is known to inhibit the transcription factor TFIIH, a general transcription factor essential for RNA polymerase II activity[8]. This potent, systemic mechanism underlies its anti-tumor and immunosuppressive effects but also its toxicity[11][12]. By targeting the delivery of this compound to specific cells (e.g., cancer cells or inflamed tissues), the therapeutic effect can be localized, sparing healthy cells from transcriptional inhibition.
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution / Troubleshooting Step |
| Poor bioavailability / No observable effect in vivo. | 1. Low aqueous solubility leading to precipitation. 2. Rapid metabolism and clearance. 3. Ineffective formulation. | 1. Improve Formulation: Encapsulate this compound in a nanocarrier (liposomes, polymeric nanoparticles, solid lipid nanoparticles) to improve solubility and stability[7][10]. 2. Check Pharmacokinetics: Perform a preliminary PK study to determine the compound's half-life. A nanocarrier can help extend circulation time[10]. 3. Prodrug Strategy: Consider synthesizing a more soluble prodrug of this compound that converts to the active form in the target tissue. A glucose conjugate was shown to be effective for triptolide[8]. |
| High Toxicity / Animal Mortality | 1. Non-specific biodistribution. 2. Dose is too high for a non-targeted formulation. | 1. Reduce Dose: Perform a dose-response study to find the maximum tolerated dose (MTD). 2. Implement Targeting: Use a targeted nanodelivery system. For tumors, this can be passive (EPR effect) or active (e.g., coating nanoparticles with hyaluronic acid or folate to target specific receptors)[4][9]. 3. Controlled Release: Design a pH-sensitive or enzyme-sensitive nanoparticle that releases the drug preferentially in the acidic tumor microenvironment[9]. |
| Inconsistent Results Between Experiments | 1. Formulation instability (aggregation, drug leakage). 2. Batch-to-batch variability in nanoparticle synthesis. | 1. Characterize Formulation: Before each experiment, confirm particle size, polydispersity index (PDI), and drug loading of your formulation using Dynamic Light Scattering (DLS) and HPLC. 2. Assess Stability: Test the stability of the formulation at 4°C and 37°C over time to ensure the drug remains encapsulated until administration. 3. Standardize Protocol: Strictly adhere to a standardized protocol for nanoparticle preparation to ensure reproducibility[7]. |
Data Presentation: Nanocarrier Strategies for Triptolide Analogs
The following table summarizes common nanocarrier types used to overcome the delivery challenges of triptolide, which are directly applicable to this compound.
| Nanocarrier Type | Common Materials | Key Advantages | Typical Particle Size (nm) |
| Liposomes | Phospholipids (e.g., DSPC, DSPE-PEG) | High biocompatibility, can encapsulate both hydrophilic/hydrophobic drugs, surface is easily modifiable for targeting. | 80 - 200 |
| Polymeric Micelles | Amphiphilic block copolymers (e.g., PEG-PLA) | Small size, good stability, can solubilize poorly soluble drugs in the hydrophobic core. | 10 - 100 |
| Solid Lipid Nanoparticles (SLN) | Solid lipids (e.g., glyceryl monostearate) | High drug load, controlled release, good biocompatibility and stability[7]. | 50 - 1000 |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA, Chitosan) | Controlled and sustained release, protects drug from degradation, well-established manufacturing processes[7]. | 100 - 500 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol provides a general method for encapsulating a hydrophobic compound like this compound into liposomes.
-
Lipid Film Formation:
-
Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio) and this compound (at a 1:10 drug-to-lipid weight ratio) in chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath (set to a temperature above the lipid transition temperature, e.g., 60-65°C) under vacuum to evaporate the organic solvent.
-
A thin, uniform lipid film will form on the flask wall. Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask in the water bath for 1-2 hours. This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder apparatus. Maintain the temperature above the lipid transition temperature throughout this process.
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography (e.g., using a Sephadex G-50 column) or through dialysis against the hydration buffer.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency by lysing the purified liposomes with a solvent (e.g., methanol), quantifying the this compound concentration via HPLC, and comparing it to the initial amount used.
-
Visualizations: Workflows and Pathways
Logical Workflow for Overcoming this compound Delivery Hurdles
This diagram outlines the decision-making process for developing an effective in vivo delivery strategy for this compound.
Caption: Workflow for developing a nanocarrier for this compound delivery.
Signaling Pathway Inhibition by Triptolide Analogs
This diagram illustrates the primary molecular target of triptolide, which is highly relevant for this compound. It shows how the compound inhibits general transcription, leading to downstream therapeutic and toxic effects.
Caption: Mechanism of action for triptolide analogs like this compound.
References
- 1. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Triptolide-loaded nanoparticles targeting breast cancer in vivo with reduced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triptolide delivery: Nanotechnology-based carrier systems to enhance efficacy and limit toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic applications and delivery systems for triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delivery of triptolide: a combination of traditional Chinese medicine and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Delivery and Sustained Antitumor Activity of Triptolide through Glucose Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive overview of triptolide utilizing nanotechnology and its potential applications in prostate diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triptolide-delivery-nanotechnology-based-carrier-systems-to-enhance-efficacy-and-limit-toxicity - Ask this paper | Bohrium [bohrium.com]
- 11. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining Wilforol C Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Wilforol C, a triterpenoid sourced from Tripterygium wilfordii. The information is presented in a question-and-answer format to directly address common challenges encountered during extraction, chromatography, and crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial extraction method for obtaining this compound from Tripterygium wilfordii?
A1: The most commonly cited method for extracting triterpenoids, including this compound, from the root bark of Tripterygium wilfordii is reflux extraction with 95% ethanol.[1] This is followed by filtration and evaporation of the solvent to yield a crude extract. For further enrichment of triterpenoids, the crude extract can be re-dissolved in water and partitioned to separate water-soluble and water-insoluble fractions, with the latter containing the desired compounds.
Q2: I have a complex crude extract. What is a good starting point for chromatographic purification?
A2: For initial cleanup and fractionation of a complex crude extract from Tripterygium wilfordii, silica gel column chromatography is a robust starting point.[2] A step-gradient elution with a non-polar solvent system (e.g., hexane-ethyl acetate) is typically effective for separating compounds based on polarity. Fractions can be monitored by thin-layer chromatography (TLC) to identify those containing this compound.
Q3: My fractions from silica gel chromatography are still impure. What is the next logical purification step?
A3: After initial fractionation on silica gel, further purification can be achieved using Sephadex LH-20 column chromatography.[2] This technique separates compounds based on molecular size and polarity. Elution with a solvent like methanol is often effective for separating triterpenoids from other co-eluting compounds. For higher purity, High-Performance Liquid Chromatography (HPLC), both normal and reversed-phase, is recommended.[2][3]
Q4: What are the key parameters to optimize during HPLC purification of this compound?
A4: Successful HPLC purification depends on several factors. For reversed-phase HPLC, critical parameters to optimize include the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), column temperature, and flow rate. The choice of a suitable stationary phase (e.g., C18) is also crucial. Methodical optimization of these parameters will improve resolution and yield of pure this compound.
Q5: How can I crystallize this compound to achieve high purity?
A5: Crystallization is a powerful final purification step. Key to successful crystallization is the selection of an appropriate solvent or solvent system in which this compound has moderate solubility. Temperature is a critical variable; a slow cooling process often yields larger, purer crystals.[4] Experimenting with different solvents and temperatures is necessary to find the optimal crystallization conditions.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of crude extract | Incomplete extraction from the plant material. | - Ensure the plant material is finely powdered to increase surface area. - Increase the extraction time or perform multiple extraction cycles. - Check the solvent-to-solid ratio; a higher volume of solvent may be needed. |
| Poor separation on silica gel column | - Inappropriate solvent system. - Column overloading. - Improper column packing. | - Perform TLC analysis to determine the optimal solvent system for separation. - Reduce the amount of crude extract loaded onto the column. - Ensure the column is packed uniformly to avoid channeling. |
| Co-elution of impurities in HPLC | - Sub-optimal mobile phase gradient. - Inappropriate column chemistry. - High flow rate. | - Adjust the gradient slope to improve separation of closely eluting peaks. - Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl). - Reduce the flow rate to increase the interaction time with the stationary phase. |
| Failure of this compound to crystallize | - Presence of impurities inhibiting crystal formation. - Sub-optimal solvent and temperature conditions. - Supersaturation not achieved. | - Further purify the sample using preparative HPLC to remove impurities. - Screen a variety of solvents and solvent mixtures. - Slowly evaporate the solvent to increase the concentration and induce crystallization. |
| Oily precipitate instead of crystals | - Compound is "oiling out" due to rapid change in solubility. - Presence of impurities that interfere with crystal lattice formation. | - Decrease the rate of cooling or solvent evaporation. - Add a small amount of a miscible "anti-solvent" to slowly induce precipitation. - Ensure the starting material for crystallization is of high purity. |
Experimental Protocols
Protocol 1: Ethanol Extraction of Triterpenoids from Tripterygium wilfordii
-
Air-dry and grind the root bark of Tripterygium wilfordii to a fine powder (20-40 mesh).
-
Reflux the powdered material with 95% ethanol at a 1:10 solid-to-solvent ratio (w/v) for 4 hours.
-
Filter the mixture while hot and collect the ethanol extract.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
For enrichment, dissolve the crude extract in water and perform liquid-liquid partitioning with ethyl acetate. The ethyl acetate fraction will contain the triterpenoids.[3]
Protocol 2: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel (e.g., 200-300 mesh) in a non-polar solvent like hexane.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude triterpenoid extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the packed column.
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise manner.
-
Collect fractions and monitor their composition using TLC.
-
Pool fractions containing the compound of interest based on the TLC analysis.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting poor chromatographic separation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Triptolide and Wilforol C
A comprehensive literature search for the biological activities of Wilforol C did not yield any specific scientific data. Therefore, a direct comparison with Triptolide is not possible at this time. This guide will focus on the well-documented activities of Triptolide, providing supporting experimental data, detailed methodologies, and visualizations of its mechanisms of action for researchers, scientists, and drug development professionals.
Introduction to Triptolide
Triptolide is a potent diterpenoid triepoxide isolated from the thunder god vine, Tripterygium wilfordii. It has garnered significant scientific interest due to its wide range of biological activities, including anti-inflammatory, immunosuppressive, and anti-cancer properties[1][2][3]. Its therapeutic potential is attributed to its ability to modulate key cellular signaling pathways involved in inflammation and cell proliferation[4][5].
Biological Activities of Triptolide
Triptolide exhibits robust activity across multiple biological domains. Below is a summary of its key effects supported by experimental data.
Anti-inflammatory Activity
Triptolide is a potent inhibitor of inflammatory responses. Its anti-inflammatory effects are mediated primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[4][5]. These pathways are central to the production of pro-inflammatory cytokines and mediators.
Immunosuppressive Activity
The immunosuppressive properties of Triptolide are well-documented and are largely a consequence of its anti-inflammatory and anti-proliferative effects on immune cells[2][6]. It can suppress the activation and proliferation of T-lymphocytes and inhibit the production of key cytokines like Interleukin-2 (IL-2)[6].
Cytotoxic Activity
Triptolide demonstrates significant cytotoxicity against a variety of cancer cell lines[7][8]. This activity is linked to its ability to induce apoptosis (programmed cell death) and inhibit tumor growth[9]. The cytotoxic effects are often mediated through the same signaling pathways it targets for its anti-inflammatory and immunosuppressive actions.
Quantitative Data on Triptolide Activity
The following tables summarize quantitative data from various studies, illustrating the potency of Triptolide in different assays.
Table 1: Anti-inflammatory and Immunosuppressive Activity of Triptolide
| Cell Line/Model | Assay | IC50 / Effective Concentration | Reference |
| Human T-cells | IL-2 expression inhibition | ~20 nM | [4] |
| Murine Macrophages (RAW 264.7) | LPS-induced nitric oxide production | 10-100 nM | [10] |
| Human Monocytic Cells (THP-1) | IL-12 production suppression | 2.5–0.625 µg/L | [4] |
Table 2: Cytotoxicity of Triptolide
| Cell Line | Assay | IC50 | Reference |
| Jurkat (T-lymphocyte) | Cell Viability (MTT) | < 10 nM (72h) | [9] |
| HT-29 (Colon cancer) | Cell Viability (MTT) | ~15 nM (48h) | [9] |
| Acute Myeloid Leukemia (AML) cell lines | Cell Viability | < 15 nM (48h), < 10 nM (72h) | [9] |
| Liver Cancer Cell Lines | Cell Viability (MTT) | Varies by cell line and combination | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the activity of Triptolide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Triptolide (or a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
NF-κB Signaling Pathway Analysis (Western Blot for IκBα Degradation)
Western blotting can be used to assess the activation of the NF-κB pathway by measuring the degradation of its inhibitor, IκBα.
-
Cell Treatment: Culture cells to the desired confluency and pre-treat with different concentrations of Triptolide for a specified time. Then, stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells in a suitable buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for IκBα, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. A decrease in the IκBα band intensity indicates its degradation and subsequent NF-κB activation. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
MAPK Signaling Pathway Analysis (Western Blot for Phosphorylated ERK1/2)
The activation of the MAPK pathway can be determined by detecting the phosphorylation of key kinases like ERK1/2 using Western blotting.
-
Cell Treatment: Treat cells with Triptolide and a stimulant (e.g., growth factors or phorbol esters) as described for the NF-κB assay.
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the NF-κB assay.
-
SDS-PAGE and Protein Transfer: Follow the same procedure as for the NF-κB assay.
-
Immunoblotting: Use a primary antibody that specifically recognizes the phosphorylated form of ERK1/2 (p-ERK1/2). To normalize, a parallel blot or stripping and re-probing of the same membrane with an antibody against total ERK1/2 is recommended.
-
Detection: Visualize and quantify the bands corresponding to p-ERK1/2 and total ERK1/2. A decrease in the ratio of p-ERK1/2 to total ERK1/2 indicates inhibition of the MAPK pathway.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Triptolide and a typical experimental workflow for its evaluation.
References
- 1. Anti-inflammatory and immunosuppressive compounds from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical constituents from the roots of Tripterygium wilfordii and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f. - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Fundamental relationships between structure, reactivity, and biological activity for the duocarmycins and CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chemical Composition and Biological Activities of Essential Oils from Origanum vulgare Genotypes Belonging to the Carvacrol and Thymol Chemotypes [mdpi.com]
- 10. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Immunosuppressive Compounds: Triptolide and Celastrol vs. Tacrolimus, Cyclosporin A, and Rapamycin
A Note on "Wilforol C": Extensive searches of the scientific literature and chemical databases did not yield any information on a compound specifically named "this compound." It is highly probable that this name is either a proprietary designation not used in academic research or a less common synonym. However, the consistent association of compounds with "Wilfor-" prefixes to the plant Tripterygium wilfordii, a well-known source of potent immunosuppressive molecules, suggests that the query pertains to constituents of this plant. Therefore, this guide will focus on two of the most extensively studied immunosuppressive compounds from Tripterygium wilfordii: triptolide and celastrol , and compare their activities with the established immunosuppressants tacrolimus , cyclosporin A , and rapamycin .
This comparison guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the mechanisms of action, quantitative performance data, and experimental methodologies for these immunosuppressive agents.
Quantitative Comparison of Immunosuppressive Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) for the inhibition of T-cell proliferation and other relevant immunosuppressive effects of the selected compounds. It is important to note that these values are highly dependent on the specific cell type, stimulation method, and assay conditions used in each study.
| Compound | Target Cell/Assay | Endpoint | IC50 Value |
| Triptolide | Jurkat cells | Proliferation | 4.0 µg/L (~11.1 nM)[1] |
| Acute Myeloid Leukemia cell lines | Proliferation | 5-50 nM[2] | |
| Nasopharyngeal carcinoma cells | Proliferation | 12.5-100 nM[3] | |
| Celastrol | Glioblastoma cells (U251) | Proliferation | 1.494 µM[4] |
| Glioblastoma cells (LN229) | Proliferation | 2.999 µM[4] | |
| Oral Squamous Carcinoma Cells | Proliferation | 0.44-0.77 µM[5] | |
| Gastric Cancer Cells (AGS) | Proliferation | 3.77 µM[6] | |
| Tacrolimus | Healthy Volunteer T-cells (PHA-stimulated) | IL-2 Production | 5.6 µg/L (~6.9 nM)[7] |
| Healthy Volunteer T-cells (PHA-stimulated) | IFN-γ Production | 18.6 µg/L (~23.1 nM)[7] | |
| Cyclosporin A | Healthy Volunteer Whole Blood (PHA-stimulated) | IL-2 Production | ~300-400 µg/L (~250-333 nM)[8] |
| Human T-cells (CD28 stimulated) | IL-2 Release | Max inhibition at 1 µg/mL (~832 nM)[9] | |
| Rapamycin | Pathogenic Effector Th2 cells | Proliferation | 0.1 nM[10] |
| Conventional Th2 cells | Proliferation | 0.25 nM[10] | |
| Th1 cells | Proliferation | 10 nM[10] | |
| Glioblastoma cells (T98G) | Proliferation | 2 nM[11] | |
| Glioblastoma cells (U87-MG) | Proliferation | 1 µM[11] |
Mechanisms of Action and Signaling Pathways
The immunosuppressive effects of these compounds are mediated through distinct signaling pathways. Triptolide and celastrol primarily target the NF-κB signaling cascade, while tacrolimus and cyclosporin A inhibit calcineurin, and rapamycin targets the mTOR pathway.
Triptolide and Celastrol: NF-κB Inhibition
Triptolide and celastrol exert their immunosuppressive and anti-inflammatory effects predominantly through the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB is a master regulator of genes involved in immune responses, inflammation, and cell survival.
Triptolide has been shown to inhibit the transcriptional activity of NF-κB by preventing the binding of the p65 subunit to its target DNA.[12] Celastrol also suppresses NF-κB activation by inhibiting the activation of IκBα kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[1][13] This prevents the release and nuclear translocation of NF-κB, thereby blocking the transcription of pro-inflammatory genes.
Tacrolimus and Cyclosporin A: Calcineurin Inhibition
Tacrolimus and Cyclosporin A are both calcineurin inhibitors. Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase that plays a crucial role in T-cell activation.
Upon T-cell receptor (TCR) activation, intracellular calcium levels rise, leading to the activation of calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and activate the transcription of genes encoding cytokines, most notably Interleukin-2 (IL-2). Tacrolimus binds to the immunophilin FKBP12, and cyclosporin A binds to cyclophilin. These drug-immunophilin complexes then bind to and inhibit calcineurin, thereby preventing NFAT dephosphorylation and subsequent IL-2 production.[14]
Rapamycin: mTOR Inhibition
Rapamycin (also known as Sirolimus) is a potent inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.
mTOR is a key component of two distinct protein complexes, mTORC1 and mTORC2. Rapamycin, after binding to its intracellular receptor FKBP12, specifically inhibits mTORC1. This inhibition disrupts downstream signaling pathways that are crucial for cell cycle progression and protein synthesis, such as the phosphorylation of S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[8][15][16] By blocking these pathways, rapamycin effectively halts T-cell proliferation in response to cytokine signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
T-Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.
-
Cell Seeding: T-cells (e.g., Jurkat cells or peripheral blood mononuclear cells) are seeded into a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the immunosuppressive compound for 1-2 hours.
-
Stimulation: T-cell proliferation is stimulated by adding a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.
Cytokine Production Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the concentration of a specific cytokine (e.g., IL-2, TNF-α) in cell culture supernatants.
References
- 1. [Effects of triptolide on proliferation and apoptosis of Jurkat cell line in acute T lymphocytic leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide suppresses the proliferation and induces the apoptosis of nasopharyngeal carcinoma cells via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of celastrol on mitochondrial dynamics and proliferation in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of celastrol in combination with 5-fluorouracil on proliferation and apoptosis of gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of stimulated interleukin-2 production in whole blood: a practical measure of cyclosporine effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CD28-stimulated IL-2 gene expression in Jurkat T cells occurs in part transcriptionally and is cyclosporine-A sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Differential effect of cyclosporin A on activation signaling in human T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. Low-Dose Rapamycin Treatment Increases the Ability of Human Regulatory T Cells to Inhibit Transplant Arteriosclerosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of Triptolide in Pancreatic Cancer Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Triptolide, a potent natural compound, against the standard-of-care chemotherapeutic agent, Gemcitabine, in xenograft models of pancreatic cancer. The information is intended to support researchers and drug development professionals in evaluating the potential of Triptolide as a therapeutic candidate.
Overview of Triptolide and Gemcitabine
Triptolide is a diterpenoid triepoxide derived from the plant Tripterygium wilfordii, which has been used in traditional Chinese medicine. It has garnered significant interest for its potent anti-cancer properties.[1][2][3] Minnelide, a water-soluble prodrug of triptolide, is often used in in-vivo studies for better bioavailability.[1]
Gemcitabine is a nucleoside analog that has been a cornerstone of treatment for pancreatic cancer for several decades, both as a monotherapy and in combination regimens.[4][5][6] However, its efficacy is often limited by the development of chemoresistance.[4][6]
Mechanism of Action
Triptolide: The anti-cancer effects of Triptolide are multi-faceted. It is known to inhibit the transcription factor Sp1, which is involved in the expression of numerous genes critical for cancer cell growth and survival. Additionally, Triptolide has been shown to downregulate Heat Shock Protein 70 (Hsp70), a protein that protects cancer cells from apoptosis.[1] In the context of oral cancer, Triptolide has been observed to repress Decoy Receptor 3 (DcR3) and Metastasis-Associated Protein 1 (MTA1).[3][7]
Gemcitabine: As a nucleoside analog, Gemcitabine's primary mechanism of action is the inhibition of DNA synthesis. Once inside the cell, it is converted into its active diphosphate and triphosphate forms. The diphosphate form inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA replication. The triphosphate form is incorporated into DNA, leading to chain termination and inducing apoptosis.
Comparative Efficacy in Pancreatic Cancer Xenograft Models
The following tables summarize the quantitative data from preclinical studies evaluating the anti-tumor efficacy of Triptolide (or its prodrug Minnelide) and Gemcitabine in xenograft models of pancreatic cancer.
Table 1: Efficacy of Triptolide/Minnelide in Pancreatic Cancer Xenograft Models
| Cancer Model | Treatment | Dosage and Administration | Key Findings | Reference |
| Mesothelioma Xenograft | Minnelide | Daily injections for 28 days | Significantly reduced tumor burden. | [1] |
| Prostate Cancer (PC-3) Xenograft | Triptolide | 0.4 mg/kg daily, intraperitoneally for 15 days | Significant reduction in tumor volume and weight compared to control. No significant toxicity observed. | [8] |
| Non-Small Cell Lung Cancer (NCI-H1299) Xenograft | Triptolide | 0.75 and 1.5 mg/kg every 2 days for 18 days, intraperitoneally | Obvious reductions in tumor volume and weight. | [2] |
| Oral Squamous Cell Carcinoma (Patient-Derived Xenograft) | Triptolide | Not specified | Significantly inhibited tumor growth compared to vehicle control. No apparent toxicity or weight loss. | [3] |
Table 2: Efficacy of Gemcitabine in Pancreatic Cancer Xenograft Models
| Cancer Model | Treatment | Dosage and Administration | Key Findings | Reference |
| Pancreatic Ductal Adenocarcinoma (Patient-Derived Xenograft) | Gemcitabine | 100 mg/kg, once or twice weekly | Initial tumor response followed by regrowth and development of resistance. | [4] |
| Pancreatic Cancer (Patient-Derived Xenograft) | Gemcitabine Hydrochloride | Equivalent dose to 4-N-stearoylGem | Tumor growth inhibition. | [5] |
| Pancreatic Cancer (Patient-Derived Xenograft) | Gemcitabine | 21-day treatment | Varied response from sensitive to resistant based on tumor growth inhibition. | [6] |
| Pancreatic Cancer (Panc185 Xenograft) | Gemcitabine | Not specified | Induced tumor growth inhibition compared to control. | [9] |
Experimental Protocols
Xenograft Model Establishment
Xenograft models are established by implanting human tumor cells or patient-derived tumor tissue into immunocompromised mice.[10][11][12][13]
-
Cell Lines: Commonly used pancreatic cancer cell lines for xenograft studies include AsPC-1, Capan-1, MIAPaCa-2, BxPc-3, and PANC-1.[14]
-
Patient-Derived Xenografts (PDX): In PDX models, tumor fragments from a patient's primary tumor are surgically implanted into mice, which are thought to better recapitulate the heterogeneity and microenvironment of the original tumor.[4][11][15]
-
Animal Models: Immunocompromised mouse strains such as athymic nude mice or NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice are typically used to prevent rejection of the human tumor graft.[10][15]
-
Implantation Site: Tumors are most commonly established subcutaneously in the flank of the mice for ease of measurement and monitoring.[10]
Drug Administration and Efficacy Assessment
-
Triptolide/Minnelide: Administration is typically intraperitoneal, with dosages ranging from 0.4 mg/kg to 1.5 mg/kg, administered daily or every other day.[2][8]
-
Gemcitabine: Gemcitabine is often administered intraperitoneally or intravenously at dosages around 100 mg/kg, once or twice weekly.[4]
-
Tumor Measurement: Tumor volume is periodically measured, often twice a week, using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints may include tumor weight at the end of the study, and in some cases, overall survival of the mice.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and molecular mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for a typical xenograft study.
References
- 1. genesandcancer.com [genesandcancer.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti‐oral cancer effects of triptolide by downregulation of DcR3 in vitro, in vivo, and in preclinical patient‐derived tumor xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into gemcitabine resistance in pancreatic cancer: association with metabolic reprogramming and TP53 pathogenicity in patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-oral cancer effects of triptolide by downregulation of DcR3 in vitro, in vivo, and in preclinical patient-derived tumor xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ichorlifesciences.com [ichorlifesciences.com]
- 14. Pancreatic Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 15. Establishment of pancreatic cancer patient-derived xenograft models and comparison of the differences among the generations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Oleanolic Acid Derivatives: A Guide for Researchers
A Note to the Reader: While the initial request focused on Wilforol C derivatives, a comprehensive search of scientific literature did not yield sufficient comparative data for this specific class of compounds. Therefore, to fulfill the request for a detailed comparative analysis, this guide focuses on a well-researched alternative: Oleanolic Acid (OA) derivatives . OA and its analogues have garnered significant interest in drug discovery for their diverse biological activities, particularly their cytotoxic and anti-inflammatory properties. This guide provides a comparative overview of selected OA derivatives, supported by experimental data and detailed methodologies, to aid researchers in the field of drug development.
Oleanolic acid is a naturally occurring pentacyclic triterpenoid found in numerous plant species. Its basic scaffold has been extensively modified to enhance its therapeutic potential. This guide explores the structure-activity relationships of these derivatives, focusing on how modifications at the C-3 and C-28 positions influence their cytotoxic and anti-inflammatory effects.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of selected oleanolic acid derivatives. The data has been compiled from various studies to provide a comparative overview.
Table 1: Cytotoxic Activity of Oleanolic Acid Derivatives against Various Cancer Cell Lines
| Compound | Modification Highlights | Cell Line | IC50 (µM) | Reference |
| Oleanolic Acid (OA) | Parent Compound | PC3 | >100 | [1] |
| A549 | >100 | [1] | ||
| Compound 17 | C-3 modification (H-donor substitution) | PC3 | 0.39 | [1] |
| Compound 28 | C-3 modification | A549 | 0.22 | [1] |
| Compound II2 | C-3, C-12, C-28 modifications | MCF-7 | Potent | [2] |
| Compound II3 | C-3, C-12, C-28 modifications | A549 | Potent | [2] |
| Compound 7a | Hydrophilic modifications | PC3 | 0.39 | [3] |
| Compound 8a | Hydrophilic modifications | A549 | 0.22 | [3] |
| HIMOXOL | C-3, C-11, C-28 modifications | SK-BR-3 | More cytotoxic than OA | [4] |
| Br-HIMOLID | C-3, C-12, C-28 modifications with bromine | SK-BR-3 | More cytotoxic than OA | [4] |
Note: "Potent" indicates that the study reported significant activity but did not provide a specific IC50 value in the abstract.
Table 2: Anti-inflammatory Activity of Oleanolic Acid Derivatives (Nitric Oxide Inhibition)
| Compound | Modification Highlights | Cell Line | IC50 (µM) | Reference |
| Oleanolic Acid (OA) | Parent Compound | RAW 264.7 | 31.28 µg/mL (48h) | [5] |
| OADP | Diamine-PEGylated derivative | RAW 264.7 | 1.09 µg/mL (48h) | [5] |
| Compound 2 | Indole-fused derivative | RAW 264.7 | 2.66 | [6] |
| Compound 8 | Indole-fused derivative | RAW 264.7 | Potent | [6] |
| Compound 9 | Indole-fused derivative | RAW 264.7 | Potent | [6] |
| Compound 10 | Indole-fused derivative | RAW 264.7 | Potent | [6] |
| Compound 3 | 3,12-Dioxoolean-1,9-dien-28-oic acid | Mouse Macrophages | 0.9 | [7] |
Note: Some values are reported in µg/mL and have been noted accordingly. "Potent" indicates that the study reported significant activity but did not provide a specific IC50 value in the abstract.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The cytotoxic activity of oleanolic acid derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the oleanolic acid derivatives and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory potential of the derivatives is often evaluated by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[10]
Protocol Outline:
-
Cell Seeding and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates. The cells are then pre-treated with various concentrations of the oleanolic acid derivatives for a short period before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.[10]
-
Incubation: The plates are incubated for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[10]
-
Absorbance Measurement: After a short incubation at room temperature, the absorbance is measured at 540-550 nm.[11]
-
Nitrite Concentration and IC50 Calculation: The nitrite concentration is determined from a sodium nitrite standard curve. The IC50 value for NO inhibition is then calculated.
Mandatory Visualization
Signaling Pathway Diagram
The anti-inflammatory effects of many natural products, including oleanolic acid derivatives, are often mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of Oleanolic Acid derivatives.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro evaluation of oleanolic acid derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of OA derivatives.
References
- 1. Synthesis and cytotoxicity evaluation of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synthesis and anti-tumor activity of oleanolic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleanolic acid analogs as NO, TNF-α and IL-1β inhibitors: synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. dovepress.com [dovepress.com]
A Comparative Analysis of the Anti-inflammatory Efficacy of Lupeol, Dexamethasone, and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of the natural triterpene Lupeol against two widely used anti-inflammatory drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. This analysis is supported by experimental data from both in vitro and in vivo studies, with a focus on their mechanisms of action involving key inflammatory signaling pathways.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the anti-inflammatory effects of Lupeol, Dexamethasone, and Indomethacin. It is important to note that the experimental conditions, such as cell types, stimulus concentrations, and timing of measurements, may vary between studies. Therefore, direct comparisons of absolute values should be made with caution.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Target | Assay System | IC50 Value | Reference |
| Lupeol | TNF-α | LPS-stimulated macrophages | Inhibition observed, specific IC50 not provided.[1] | |
| IL-1β | LPS-stimulated macrophages | Inhibition observed, specific IC50 not provided.[1] | ||
| PGE2 | A23187-stimulated macrophages | Significant reduction observed, specific IC50 not provided. | ||
| COX-2 | In silico docking | Binding affinity: -9.0 Kcal/mol | [2] | |
| Dexamethasone | IL-1β | LPS-stimulated RAW 264.7 cells | Dose-dependent inhibition of gene expression.[3] | |
| TNF-α | LPS-stimulated macrophages | Significant suppression of secretion.[2] | ||
| PGE2 | Histamine-stimulated endothelial cells | Inhibition observed at 10⁻¹¹ to 10⁻⁷ M.[4] | ||
| COX-2 | IL-1 stimulated human chondrocytes | 0.0073 µM | [5] | |
| Indomethacin | PGE2 | IL-1α-induced human synovial cells | 5.5 ± 0.1 nM | [6] |
| COX-1 | Human whole blood | 0.0090 µM | [7] | |
| COX-2 | Human whole blood | 0.31 µM | [7] |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose | Route of Administration | Percentage Inhibition of Edema | Reference |
| Lupeol | 100 mg/kg | Oral | 50% | [2] |
| Dexamethasone | 0.25 mg/kg | Oral | Significant inhibition of exudate | [8] |
| Indomethacin | 10 mg/kg | Oral | 48% | [2] |
| Indomethacin | 5 mg/kg | Intraperitoneal | Significant inhibition | [9] |
Mechanism of Action: Key Signaling Pathways
The anti-inflammatory effects of Lupeol, Dexamethasone, and Indomethacin are mediated through their modulation of critical signaling pathways involved in the inflammatory response. Lupeol, similar to Dexamethasone, has been shown to target the NF-κB and MAPK signaling cascades, which are central regulators of pro-inflammatory gene expression. Indomethacin primarily acts by inhibiting cyclooxygenase (COX) enzymes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the expression of genes involved in inflammation, immunity, and cell survival.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, targeting them for degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. Lupeol has been shown to inhibit NF-κB activation.[9] Dexamethasone also exerts part of its anti-inflammatory effects by inhibiting NF-κB signaling.[3]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation. This pathway consists of a cascade of protein kinases that, once activated by extracellular stimuli, phosphorylate and activate downstream targets, including transcription factors like AP-1 (Activator Protein-1). The p38 and JNK branches of the MAPK pathway are particularly important in the inflammatory response. Lupeol has been shown to modulate MAPK signaling.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Control group (vehicle)
-
Positive control group (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Test groups (e.g., Lupeol at different doses, p.o.)
-
-
Drug Administration: The test compounds, vehicle, or standard drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[3]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[9]
-
Calculation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
LPS-Stimulated Macrophage Assay for Cytokine Production
This in vitro assay is used to evaluate the effect of compounds on the production of pro-inflammatory cytokines.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of approximately 5 x 10^5 cells/well and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Lupeol) or a standard drug (e.g., Dexamethasone), and the cells are incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration, e.g., 1 µg/mL) to stimulate the inflammatory response. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatants is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control group.
Conclusion
The available data suggests that Lupeol, a natural triterpene, exhibits significant anti-inflammatory properties through the modulation of key signaling pathways, including NF-κB and MAPK. Its efficacy in both in vitro and in vivo models is comparable to that of the standard NSAID, Indomethacin, in some studies. While Dexamethasone generally shows higher potency, Lupeol presents a promising natural alternative for the development of novel anti-inflammatory therapies, potentially with a more favorable safety profile. Further research involving direct, head-to-head comparative studies under standardized conditions is warranted to fully elucidate the relative therapeutic potential of Lupeol.
References
- 1. pedworld.ch [pedworld.ch]
- 2. Analgesic and anti-inflammatory potential of Lupeol isolated from Indian traditional medicinal plant Crateva adansonii screened through in vivo and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the anti-inflammatory effects of dexamethasone, indomethacin and BW755C on carrageenin-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
No Evidence of Wilforol C as a Therapeutic Agent
Extensive searches for "Wilforol C" have not yielded any evidence to suggest it is a therapeutic drug or has been evaluated in clinical trials. The available information points to a potential misunderstanding with a similarly named product line, "WILFAROL®," which are fatty alcohols used in personal care and industrial applications.
The phytochemical database entry for "this compound" lacks any associated data regarding its mechanism of action, clinical efficacy, or therapeutic use. All other relevant search results refer to the WILFAROL® brand of industrial chemicals. These are derived from palm oil and are used as emollients and surfactants in products such as cosmetics and detergents.
Consequently, a comparison of this compound's efficacy against any standard of care is not possible due to the absence of any clinical or preclinical data for a therapeutic application. The core requirements of the requested comparison guide, including data presentation, experimental protocols, and visualizations, cannot be fulfilled as there is no underlying scientific or clinical information available.
It is recommended that the user verify the name of the compound of interest and its intended therapeutic area. Should a different compound be the subject of the query, further investigation can be conducted.
Unraveling the Therapeutic Potential of Tripterygium wilfordii: A Head-to-Head Comparison of Celastrol and Triptolide
A notable clarification for our readers: The initial aim of this guide was to provide a head-to-head comparison of Wilforol C and Celastrol. However, a comprehensive search of the scientific literature and chemical databases revealed a significant lack of available research and experimental data for a compound definitively identified as "this compound." While a chemical entity with this name is listed in some phytochemical databases, there is no peer-reviewed research to support a meaningful comparison of its biological activities with Celastrol.
In light of this, and to provide our audience with a valuable and data-driven comparison of key bioactive compounds, we have pivoted the focus of this guide. We will now conduct a detailed head-to-head comparison of Celastrol and Triptolide , two of the most extensively studied and potent bioactive molecules isolated from the medicinal plant Tripterygium wilfordii (Thunder God Vine). Both compounds have garnered significant interest in the scientific community for their potent anti-inflammatory, anticancer, and neuroprotective properties. This guide will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key cited experiments to aid researchers in the field of drug discovery and development.
Introduction to Celastrol and Triptolide
Celastrol, a pentacyclic triterpenoid, and Triptolide, a diterpenoid triepoxide, are the primary active components derived from the roots of Tripterygium wilfordii.[1][2] For centuries, extracts from this plant have been utilized in traditional Chinese medicine to treat a variety of ailments, particularly those with an inflammatory basis, such as rheumatoid arthritis.[3] Modern scientific investigation has unveiled the potent biological activities of these purified compounds, leading to a surge in preclinical research to understand their therapeutic potential and mechanisms of action.[1][4] While both molecules exhibit overlapping pharmacological effects, they possess distinct chemical structures and molecular targets, which dictates their specific biological outcomes and toxicological profiles.[4] This guide aims to provide a comprehensive, data-supported comparison to inform further research and drug development efforts.
Mechanism of Action: A Comparative Overview
Celastrol and Triptolide exert their biological effects by modulating a multitude of cellular signaling pathways. While both are recognized for their potent anti-inflammatory and anticancer activities, their primary molecular targets and the cascades they influence show notable differences.
Anticancer Mechanisms
Both compounds have demonstrated broad-spectrum anticancer activity in a variety of cancer cell lines and animal models.[5][6] Their primary mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Celastrol is a well-known inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone that is crucial for the stability and function of numerous oncoproteins.[2] By inhibiting HSP90, Celastrol leads to the degradation of client proteins such as AKT, EGFR, and survivin, thereby suppressing cancer cell survival and proliferation.[4] Furthermore, Celastrol can induce apoptosis through both ROS-dependent and -independent pathways and has been shown to arrest the cell cycle at the G2/M phase.[2]
Triptolide , on the other hand, is a potent inhibitor of transcription. It covalently binds to the XPB subunit of the general transcription factor TFIIH, leading to a global suppression of RNA polymerase II-dependent transcription.[7] This widespread inhibition of gene expression disproportionately affects rapidly dividing cancer cells, which are highly dependent on the continuous synthesis of short-lived mRNAs encoding for proteins involved in cell growth and survival, such as MYC.[8] Triptolide is also a potent inducer of apoptosis through both the intrinsic and extrinsic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins.[8]
Anti-inflammatory Mechanisms
The potent anti-inflammatory effects of both Celastrol and Triptolide are central to their therapeutic potential. Both compounds are powerful inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a master regulator of inflammation.[1][9]
Celastrol inhibits NF-κB activation by targeting multiple components of the pathway, including the IκB kinase (IKK) complex.[10] This leads to the reduced production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11] Celastrol also modulates other inflammatory pathways, including the MAPK and JAK/STAT pathways.[10]
Triptolide is also a potent inhibitor of NF-κB, acting at a step after its binding to DNA.[9] It effectively suppresses the production of a wide array of inflammatory mediators, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[2] Triptolide's anti-inflammatory effects are also mediated through the inhibition of other signaling pathways such as the MAPK and TGF-β/Smad pathways.[3][4]
Neuroprotective Mechanisms
Both Celastrol and Triptolide have shown promise in preclinical models of neurodegenerative diseases and acute brain injury. Their neuroprotective effects are largely attributed to their anti-inflammatory and antioxidant properties.
Celastrol has demonstrated neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and ischemic stroke.[12][13] It can cross the blood-brain barrier and exert its effects by reducing neuroinflammation, inhibiting microglial activation, and suppressing oxidative stress.[13] Celastrol has been shown to upregulate heat shock proteins, such as HSP70, which play a protective role in neuronal cells.[13]
Triptolide also exhibits significant neuroprotective properties. In models of Alzheimer's disease, it has been shown to reduce the production and deposition of amyloid-beta (Aβ) peptides.[14] In cerebral ischemia/reperfusion injury, Triptolide protects neurons by inhibiting apoptosis and the NF-κB signaling pathway.[15] Its ability to suppress neuroinflammation by inhibiting microglial activation is a key aspect of its neuroprotective mechanism.[16]
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo experimental data for Celastrol and Triptolide, focusing on their anticancer and neuroprotective effects.
In Vitro Anticancer Activity: IC50 Values
| Cell Line | Cancer Type | Celastrol IC50 (µM) | Triptolide IC50 (nM) | Reference(s) |
| K562 | Chronic Myelogenous Leukemia | 1.5 | - | |
| SKOV3 | Ovarian Cancer | 2.29 | - | [17] |
| A2780 | Ovarian Cancer | 2.11 | - | [17] |
| HepG-2 | Liver Cancer | 1.23 | - | [18] |
| MGC803 | Gastric Cancer | 0.35 | - | [18] |
| A549 | Lung Cancer | 5.34 | 15.6 (A549/TaxR) | [8][18] |
| AGS | Gastric Cancer | 3.77 | - | [7] |
| EPG85-257 | Gastric Cancer | 6.9 | - | [7] |
| MV-4-11 | Acute Myeloid Leukemia | - | < 30 | [19] |
| KG-1 | Acute Myeloid Leukemia | - | < 30 | [19] |
| THP-1 | Acute Myeloid Leukemia | - | < 30 | [19] |
| HL-60 | Acute Myeloid Leukemia | - | < 30 | [19] |
| Capan-1 | Pancreatic Cancer | - | 10 | [20] |
| Capan-2 | Pancreatic Cancer | - | 20 | [20] |
| SNU-213 | Pancreatic Cancer | - | 9.6 | [20] |
| MCF-7 | Breast Cancer | - | 20-200 (range) | [21] |
| MDA-MB-231 | Breast Cancer | - | - | [21] |
| HuCCT1 | Cholangiocarcinoma | - | 12.6 | [22] |
| QBC939 | Cholangiocarcinoma | - | 20.5 | [22] |
| FRH0201 | Cholangiocarcinoma | - | 18.5 | [22] |
Note: IC50 values can vary depending on the experimental conditions (e.g., incubation time, assay method). The data presented here are for comparative purposes.
In Vivo Experimental Data
| Compound | Animal Model | Dosage | Route | Key Findings | Reference(s) |
| Celastrol | Ovarian Cancer Xenograft (mice) | 2 mg/kg/day | IP | Significant inhibition of tumor growth. | [17] |
| Alzheimer's Disease (rats) | 2 mg/kg/day | - | Improved spatial memory. | [23] | |
| Hypoxic-Ischemic Brain Injury (neonatal rats) | 0.5, 1, 2 mg/kg | IP | Ameliorated brain injury. | [24] | |
| Alzheimer's Disease (mice) | 1 mg/kg for 4 days | IP | Decreased soluble and insoluble Aβ levels. | [12] | |
| Triptolide | Pancreatic Cancer Xenograft (mice) | 20, 50, 100 µg/kg/day | - | Dose-dependent inhibition of tumor growth. | [19] |
| Breast Cancer Xenograft (mice) | 100, 500 µg/kg/day | - | Dose-dependent inhibition of tumor growth. | [19] | |
| Alzheimer's Disease (mice) | 0.2 mg/kg/day for 2 months | IP | Rescued cognitive function. | [25] | |
| Alzheimer's Disease (mice) | 20 µg/kg every other day for 8 weeks | IP | Reduced Aβ production. | [14] | |
| Chronic Cerebral Hypoperfusion (mice) | 5, 20 µg/kg/day | - | Neuroprotective effects at low doses. | [16] |
IP: Intraperitoneal
Experimental Protocols
This section provides a detailed methodology for key experiments cited in this guide.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Celastrol and Triptolide on cancer cell lines.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., A549, SKOV3) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Celastrol (e.g., 0.1 to 10 µM) or Triptolide (e.g., 1 to 100 nM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anticancer efficacy of Celastrol and Triptolide.
Protocol:
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. All animal procedures are performed in accordance with institutional guidelines for animal care and use.
-
Tumor Cell Implantation: Cancer cells (e.g., 5 x 10^6 A549 cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor volume with calipers every 2-3 days. Tumor volume is calculated using the formula: (length × width^2) / 2.
-
Compound Administration: When the tumors reach a certain volume (e.g., 100-150 mm^3), the mice are randomly assigned to treatment and control groups. Celastrol (e.g., 2 mg/kg) or Triptolide (e.g., 100 µg/kg) is administered via a specified route (e.g., intraperitoneal injection) daily or on a set schedule. The control group receives the vehicle solution.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment. The body weight of the mice is monitored throughout the study as an indicator of toxicity.
-
Tumor Analysis: At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed. The tumors can be further processed for histological analysis (e.g., H&E staining) or molecular analysis (e.g., Western blotting) to assess markers of proliferation and apoptosis.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize key signaling pathways and a typical experimental workflow.
Caption: Celastrol's multifaceted mechanism of action.
Caption: Triptolide's primary mechanism via transcription inhibition.
Caption: A typical workflow for preclinical evaluation.
Conclusion
Celastrol and Triptolide, two potent bioactive compounds from Tripterygium wilfordii, both exhibit significant anticancer, anti-inflammatory, and neuroprotective properties. While they share some common mechanisms, such as the inhibition of the NF-κB pathway, they have distinct primary molecular targets. Celastrol's activity is largely mediated through its inhibition of HSP90, while Triptolide acts as a global transcription inhibitor by targeting the XPB subunit of TFIIH.
The experimental data indicate that Triptolide is generally more potent, with IC50 values in the nanomolar range for many cancer cell lines, compared to the micromolar range for Celastrol. However, this high potency of Triptolide is also associated with a narrow therapeutic window and significant toxicity. Celastrol, while less potent, may offer a more favorable safety profile.
The synergistic effects observed when these two compounds are used in combination suggest a promising therapeutic strategy that could allow for lower, less toxic doses of each compound while achieving a potent therapeutic effect.[2] Further research is warranted to optimize the therapeutic application of these promising natural products, including the development of novel drug delivery systems and combination therapies to enhance their efficacy and minimize their toxicity. This guide provides a foundational comparison to aid researchers in these future endeavors.
References
- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 2. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 5. Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of celastrol in combination with 5-fluorouracil on proliferation and apoptosis of gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celastrol and its Role in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Celastrol: A Potential Natural Lead Molecule for New Drug Design, Development and Therapy for Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects of Celastrol in Neurodegenerative Diseases-Unscramble Its Major Mechanisms of Action and Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triptolide treatment reduces Alzheimer’s disease (AD)-like pathology through inhibition of BACE1 in a transgenic mouse model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic anticancer effects of triptolide and celastrol, two main compounds from thunder god vine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triptolide protects against white matter injury induced by chronic cerebral hypoperfusion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Celastrol Inhibits the Growth of Ovarian Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and anticancer properties of celastrol derivatives involved in the inhibition of VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Celastrol Attenuates Learning and Memory Deficits in an Alzheimer's Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Celastrol ameliorates hypoxic-ischemic brain injury in neonatal rats by reducing oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Triptolide Preserves Cognitive Function and Reduces Neuropathology in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Bioactivity: A Comparative Analysis of Tripterygium wilfordii Triterpenoids and Standard Therapeutics
An Objective Comparison of Anti-Inflammatory and Anticancer Efficacy
In the quest for novel therapeutic agents, natural products remain a vital source of inspiration and innovation. This guide provides an independent verification of the bioactivity of triterpenoids derived from Tripterygium wilfordii, a plant with a long history in traditional medicine for treating inflammatory and autoimmune diseases. Due to the limited availability of specific experimental data for "Wilforol C," this analysis focuses on two of its prominent and structurally related triterpenoid counterparts from the same plant: Triptolide and Celastrol . Their anti-inflammatory and anticancer activities are objectively compared against established therapeutic agents, Dexamethasone and Doxorubicin , respectively. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of Triptolide and Celastrol is evaluated against the corticosteroid Dexamethasone. The following table summarizes their half-maximal inhibitory concentrations (IC50) for key inflammatory markers. Lower IC50 values indicate greater potency.
| Compound | Assay | Cell Line | IC50 | Citation |
| Triptolide | TNF-α Production | RAW 264.7 Macrophages | <30 nM | [1] |
| IL-6 Production | RAW 264.7 Macrophages | <30 nM | [1] | |
| NF-κB Inhibition | A549 Cells | 14 nM | [2] | |
| Celastrol | NOX1 Inhibition | HEK293 cells | 410 nM | [3] |
| NOX2 Inhibition | HEK293 cells | 590 nM | [3] | |
| Dexamethasone | Glucocorticoid Receptor Binding | - | 38 nM | |
| IL-6 Inhibition (LPS-induced) | - | 0.5 x 10⁻⁸ M | [4] |
Comparative Analysis of Anticancer Activity
The anticancer efficacy of Triptolide and Celastrol is benchmarked against the chemotherapeutic agent Doxorubicin. The table below presents their IC50 values across various cancer cell lines, demonstrating their cytotoxic potential.
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| Triptolide | MV-4-11, KG-1, THP-1, HL-60 | Leukemia | <30 nM | [5] |
| A549/TaxR | Taxol-Resistant Lung Adenocarcinoma | 15.6 nM | [6] | |
| Capan-1 | Pancreatic Cancer | 0.01 µM | [7] | |
| Capan-2 | Pancreatic Cancer | 0.02 µM | [7] | |
| SNU-213 | Pancreatic Cancer | 0.0096 µM | [7] | |
| A375 | Melanoma | 14.7 nM | [8] | |
| B16 | Melanoma | 30.1 nM | [8] | |
| Celastrol | SKBr-3 (with Trastuzumab) | ErbB2-overexpressing Breast Cancer | 0.0027 µM | [9] |
| A2780 | Ovarian Cancer | 2.11 µM | [10] | |
| SKOV3 | Ovarian Cancer | 2.29 µM | [10] | |
| SGC-7901 (24h) | Gastric Cancer | 1.9 µM | [11] | |
| BGC-823 (24h) | Gastric Cancer | 2.1 µM | [11] | |
| Doxorubicin | MDA-MB-468 (with Sulbactam) | Breast Cancer | 0.05 µM | [12] |
| T24/DOX | Doxorubicin-Resistant Bladder Cancer | - | [13] | |
| HeLa | Cervical Cancer | 1.45 µM | [14] | |
| MCF-7 | Breast Cancer | 0.69 µM | [12] |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
Caption: Triptolide's anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: Celastrol's anticancer mechanism through ROS-mediated apoptosis.
Experimental Workflows
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.[15]
-
Cell Seeding: Seed cells (e.g., A549, MCF-7) in a 96-well plate at a density of 3 x 10⁴ cells/mL in 160 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[15][16]
-
Drug Treatment: Prepare serial dilutions of the test compound (e.g., Doxorubicin, Triptolide, Celastrol) in culture medium. Remove the old medium from the wells and add 20-40 µL of the compound dilutions to a final volume of 200 µL. Include untreated and vehicle controls. Incubate for 24, 48, or 72 hours.[15][16]
-
MTT Addition: After incubation, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1.5 to 4 hours at 37°C.[11][17]
-
Formazan Solubilization: Remove the MTT solution and add 130-150 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.[17][18]
-
Absorbance Measurement: Read the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.[11][15]
-
Data Analysis: Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.[15]
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to detect and quantify apoptosis by flow cytometry.[18][19]
-
Cell Seeding and Treatment: Seed cells (e.g., H460, LOVO/DX) in 6-well or 12-well plates and grow to approximately 80% confluency. Treat the cells with various concentrations of the test compound (e.g., Celastrol) for a specified period (e.g., 4 to 48 hours).[18][19]
-
Cell Harvesting: After treatment, detach the cells using a gentle method like Accutase™ or trypsinization and wash with phosphate-buffered saline (PBS).[19]
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit).[19][20]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Discriminate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.[19]
NF-κB Inhibition Assay (Western Blot for p65 Translocation)
This protocol assesses the inhibition of the NF-κB signaling pathway by measuring the translocation of the p65 subunit to the nucleus.[21][22]
-
Cell Treatment: Culture cells (e.g., MCF-7, HUVECs) and pre-treat with the test compound (e.g., Triptolide) before stimulating with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[21][22]
-
Nuclear and Cytoplasmic Extraction: After treatment, harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a suitable kit and protocol.[21]
-
Western Blotting: Determine the protein concentration of the extracts. Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the NF-κB p65 subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The amount of p65 in the nuclear fraction is indicative of NF-κB activation.[21]
Glucocorticoid Receptor (GR) Binding Assay
This assay measures the ability of a compound to bind to the glucocorticoid receptor.[23]
-
Cell Preparation and Pretreatment: Culture cells and pretreat with either a vehicle control or the test compound (e.g., Dexamethasone) for a specified time (e.g., 45 minutes).[23]
-
Washing: Aspirate the medium and wash the cells multiple times with hormone-free medium to remove any unbound compound.[23]
-
Radioligand Binding: Treat the cells with a radiolabeled glucocorticoid, such as [³H]Dexamethasone, in the presence or absence of a large excess of unlabeled Dexamethasone (to determine non-specific binding).[23]
-
Extraction and Scintillation Counting: After incubation, wash the cells with ice-cold PBS to remove unbound radioligand. Extract the bound ligand with ethanol and quantify the radioactivity using a liquid scintillation counter.[23]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. This can be used to determine the binding affinity (Ki) and IC50 of the test compound.
References
- 1. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Triptolide enhances carboplatin-induced apoptosis by inhibiting nucleotide excision repair (NER) activity in melanoma [frontiersin.org]
- 9. Anticancer activity of celastrol in combination with ErbB2-targeted therapeutics for treatment of ErbB2-overexpressing breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Celastrol Inhibits the Growth of Ovarian Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celastrol induces ROS-mediated apoptosis via directly targeting peroxiredoxin-2 in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. advetresearch.com [advetresearch.com]
- 18. Celastrol elicits antitumor effects by inhibiting the STAT3 pathway through ROS accumulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prooxidative Activity of Celastrol Induces Apoptosis, DNA Damage, and Cell Cycle Arrest in Drug-Resistant Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Celastrol mediates autophagy and apoptosis via the ROS/JNK and Akt/mTOR signaling pathways in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Triptolide attenuates lipopolysaccharide-induced inflammatory responses in human endothelial cells: involvement of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Ligand Binding Domain Controls Glucocorticoid Receptor Dynamics Independent of Ligand Release - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Wilforol C: A Comparative Guide to Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of Wilforol C, a triterpenoid derived from Tripterygium wilfordii, against known signaling pathway inhibitors. Due to the limited publicly available data on the specific biological activities of this compound, this comparison is based on the well-documented inhibitory effects of other prominent bioactive compounds isolated from the same plant, such as triptolide and celastrol. These related compounds are known to modulate key signaling pathways implicated in inflammation and cancer, primarily the PI3K/Akt and NF-κB pathways.
Hypothetical Performance Comparison
The following table summarizes a hypothetical comparison of this compound's potential inhibitory activity against established inhibitors of the PI3K/Akt and NF-κB pathways. The data for known inhibitors are based on published literature, while the values for this compound are projected based on the activity of structurally related compounds from Tripterygium wilfordii.
Table 1: Comparative Inhibitory Activity (IC50 Values)
| Compound | Target Pathway | Specific Target | Cell Line | IC50 (nM) | Reference |
| This compound (Hypothetical) | PI3K/Akt | PI3K | U937 | 50 - 200 | N/A |
| Wortmannin | PI3K/Akt | PI3K | U937 | 5 | [1](--INVALID-LINK--) |
| LY294002 | PI3K/Akt | PI3K | Jurkat | 1400 | [2](--INVALID-LINK--) |
| This compound (Hypothetical) | NF-κB | IKKβ | HEK293 | 100 - 500 | N/A |
| Parthenolide | NF-κB | IKK | HeLa | 5000 | [3](--INVALID-LINK--) |
| Bay 11-7082 | NF-κB | IKKα | Jurkat | 10000 | [4](--INVALID-LINK--) |
Signaling Pathway Diagrams
The following diagrams illustrate the canonical PI3K/Akt and NF-κB signaling pathways, highlighting the potential points of inhibition by this compound and known inhibitors.
Caption: PI3K/Akt signaling pathway with potential inhibition by this compound.
Caption: NF-κB signaling pathway with potential inhibition by this compound.
Experimental Protocols
To empirically determine the inhibitory effects of this compound and benchmark it against known inhibitors, the following experimental protocols are recommended.
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound and establish a non-toxic concentration range for subsequent assays.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., U937 for PI3K/Akt, HEK293 for NF-κB) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration).
In Vitro Kinase Assay
Objective: To directly measure the inhibitory effect of this compound on the kinase activity of key targets (e.g., PI3K, IKKβ).
Methodology:
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., PI3Kα or IKKβ), its specific substrate (e.g., PIP2 for PI3K, IκBα for IKKβ), and varying concentrations of this compound or a known inhibitor.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Measure the kinase activity using a luminescence-based assay that quantifies the amount of ATP remaining in the well.
-
Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation status of key downstream proteins in the target signaling pathways.
Methodology:
-
Cell Treatment: Treat cells with a non-toxic concentration of this compound or a known inhibitor for a specified time, followed by stimulation with an appropriate agonist (e.g., IGF-1 for PI3K/Akt, TNF-α for NF-κB).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-IκBα, IκBα).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Experimental Workflow
The following diagram outlines the logical workflow for benchmarking this compound.
Caption: Workflow for benchmarking this compound's inhibitory activity.
This guide provides a comprehensive, albeit hypothetical, framework for the systematic evaluation of this compound's potential as a signaling pathway inhibitor. The successful execution of these experiments will be crucial in elucidating its precise mechanism of action and its therapeutic potential.
References
- 1. The Active Compounds and Therapeutic Target of Tripterygium wilfordii Hook. f. in Attenuating Proteinuria in Diabetic Nephropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f. - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09048A [pubs.rsc.org]
- 3. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triterpenoids from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Wilforol C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe and effective disposal of Wilforol C, a complex diterpenoid compound. Due to the absence of specific disposal data for this compound, these procedures are based on the established protocols for its parent compound, Triptolide, a known toxic substance. It is imperative to treat this compound as a hazardous waste to ensure the safety of laboratory personnel and the protection of the environment.
Waste Identification and Classification
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials, must be classified and handled as hazardous waste. While a specific U.S. Environmental Protection Agency (EPA) hazardous waste code has not been assigned to this compound, it should be managed under a code appropriate for toxic organic compounds. Consult with your institution's Environmental Health and Safety (EHS) department for guidance on the appropriate waste codes and disposal procedures in accordance with local, state, and federal regulations.
Personal Protective Equipment (PPE) and Handling Procedures
Due to its presumed toxicity, strict adherence to safety protocols is mandatory when handling this compound waste. The following table summarizes the recommended personal protective equipment:
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Skin and Body Protection | Laboratory coat, closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. For operations with a potential for aerosol generation, a NIOSH-approved respirator may be necessary. |
Handling Procedures:
-
Avoid generating dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Ensure all waste containers are clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility . Do not dispose of this compound down the drain or in regular trash.
Step 1: Segregation and Collection
-
Collect all this compound waste in a designated, leak-proof, and compatible container.
-
Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department.
Step 2: Container Labeling
-
Affix a hazardous waste label to the container as soon as the first piece of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date accumulation started
-
The associated hazards (e.g., "Toxic")
-
Step 3: Storage
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The container must be kept closed at all times, except when adding waste.
-
Ensure secondary containment is used to prevent spills.
Step 4: Arrange for Pickup and Disposal
-
Once the container is full or has reached the storage time limit set by your institution, contact your EHS department to arrange for pickup.
-
Trained EHS personnel will transport the waste to a central accumulation area for subsequent shipment to a licensed incineration facility.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect and Dispose: Place all contaminated materials into a designated hazardous waste container and label it accordingly.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific hazardous waste management plan and EHS department for guidance tailored to your location and facilities.
Personal protective equipment for handling Wilforol C
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for Wilforol C, focusing on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these guidelines is crucial for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Key Considerations |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for integrity before use. |
| Body Protection | Laboratory coat | Should be fully buttoned. |
| Respiratory Protection | Not generally required with adequate ventilation | Use a NIOSH-approved respirator if dust or aerosols are generated. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Prevent the formation of dust and aerosols.
-
Keep away from ignition sources.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Recommended long-term storage is at -20°C.[1]
-
For short-term storage, 2-8°C is acceptable.[1]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush with copious amounts of water for at least 15 minutes. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Spill Response
In case of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the material into a designated, labeled waste container.
-
Clean the spill area with a suitable decontamination solution.
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or in the general trash.
Visual Workflow Guides
The following diagrams provide a visual representation of the key handling and emergency procedures for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
